Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C24H26N2O6 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29) |
Clave InChI |
QMRGOZHWQFEGGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Foundational & Exploratory
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: A Technical Guide to Overcoming Aggregation in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation.[1] Its unique structural feature, a dimethylated pseudoproline (ψ(Me,Me)pro) moiety, is strategically employed to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of synthesis failure for "difficult" peptide sequences.[1][2] This guide provides a comprehensive overview of this compound, its mechanism of action, applications, and detailed experimental protocols for its use.
Core Concepts and Function
This compound is a dipeptide composed of Alanine (Ala) and a modified Serine (Ser) residue. The side chain of serine is cyclized with the backbone nitrogen to form a dimethylated oxazolidine (B1195125) ring, creating a pseudoproline.[1][2] This modification introduces a "kink" in the peptide backbone, sterically hindering the intermolecular hydrogen bonding that leads to the formation of β-sheet structures and subsequent aggregation of peptide chains on the solid support.[1][2] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, improving the efficiency of both the coupling and deprotection steps in SPPS.[1][2] The pseudoproline modification is temporary and is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for the final cleavage of the peptide from the resin, regenerating the native serine residue.[1]
Key Data and Properties
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₆N₂O₆ |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 252554-78-2 |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMF, NMP |
| Storage | 2-8°C |
Impact on "Difficult" Peptide Synthesis: The Case of Human Amylin (hIAPP)
The synthesis of the 37-residue human Amylin (hIAPP), a highly amyloidogenic peptide, serves as a prime example of the utility of pseudoproline dipeptides.
| Synthesis Strategy | Outcome | Reference |
| Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | [3] |
| Fmoc-SPPS with Pseudoproline Dipeptides | The desired peptide was produced in high yield, pure enough for subsequent disulfide bond formation. | [3][4] |
Experimental Protocols
Solid-Phase Synthesis of Human Amylin (hIAPP) using Pseudoproline Dipeptides:
This protocol is based on the successful synthesis of hIAPP as described by Abedini and Raleigh.[3][5]
1. Resin Preparation:
-
Start with a Rink Amide AM resin to obtain a C-terminally amidated peptide.[5]
-
Swell the resin in dimethylformamide (DMF) for 1 hour.
2. Amino Acid Coupling:
-
Standard Amino Acids: Use a 4-fold excess of Fmoc-protected amino acids activated with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
This compound Incorporation: At the desired position in the sequence (e.g., positions 27-28 in hIAPP), use a 4-fold excess of this compound and activate using the same method as for standard amino acids.[4]
-
Double Coupling: For β-branched amino acids (Val, Ile, Thr), the pseudoproline dipeptide, and the residue immediately following it, perform a second coupling step to ensure complete reaction.[6]
3. Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA): triisopropylsilane (B1312306) (TIS): water (95:2.5:2.5) for 2-3 hours. This step cleaves the peptide from the resin, removes all side-chain protecting groups, and converts the pseudoproline back to serine.[5]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[5]
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 20% acetic acid in water).[6]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6]
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[7]
Visualizing the Mechanism and Workflow
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-Depth Technical Guide to Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide building block crucial in modern solid-phase peptide synthesis (SPPS). Its unique chemical structure, incorporating a pseudoproline moiety, offers a strategic solution to one of the most significant challenges in peptide synthesis: the aggregation of the growing peptide chain. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for professionals in chemical and pharmaceutical research and development.
Chemical Structure and Properties
This compound is the N-terminally protected dipeptide of L-Alanine and a modified L-Serine. The key feature of this molecule is the pseudoproline (Psi(Me,Me)pro) group, which is a dimethylated oxazolidine (B1195125) ring formed by the cyclization of the serine side-chain hydroxyl group with the backbone amide nitrogen. This modification induces a "kink" in the peptide backbone, similar to that of proline, which disrupts the formation of secondary structures like β-sheets that are responsible for peptide aggregation during synthesis.[1][2][3]
The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group standardly used in SPPS. The C-terminus possesses a free carboxylic acid, allowing for its coupling to a resin or the N-terminus of another amino acid or peptide fragment.
Systematic Name: (4S)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid[4]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 252554-78-2 | [4][] |
| Molecular Formula | C24H26N2O6 | [][6] |
| Molecular Weight | 438.47 g/mol | [][7] |
| Appearance | White to off-white powder | [8] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
Logical Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Content Not Available [sigmaaldrich.com]
- 4. Cas 252554-78-2,FMOC-ALA-SER(YME,MEPRO)-OH | lookchem [lookchem.com]
- 6. This compound, 252554-78-2 | BroadPharm [broadpharm.com]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. chempep.com [chempep.com]
An In-depth Technical Guide to the Physicochemical Properties of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoproline dipeptides are synthetically modified building blocks crucial for the successful chemical synthesis of complex peptides. By introducing a temporary kink in the peptide backbone, they effectively disrupt secondary structure formation, mitigating aggregation and enhancing solubility during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the physicochemical properties of pseudoproline dipeptides, including their synthesis, conformational effects, and impact on solubility. Detailed experimental protocols for their synthesis, incorporation into peptides, and analysis by NMR and X-ray crystallography are presented, alongside structured data tables and visualizations to facilitate understanding and application in research and drug development.
Introduction
The chemical synthesis of long or hydrophobic peptides is often hampered by poor solubility and aggregation of the growing peptide chain, leading to low yields and purification challenges.[1][2][3] To address these issues, pseudoproline dipeptides were introduced as "structure-breaking" elements.[2] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[2] This modification mimics the rigid structure of proline, inducing a "kink" in the peptide backbone that disrupts the hydrogen bonding patterns responsible for the formation of secondary structures like β-sheets.[4] The temporary nature of this modification allows for the restoration of the native amino acid residue upon final cleavage from the solid support.[2]
This guide delves into the core physicochemical properties of pseudoproline dipeptides, offering a technical resource for their effective utilization in peptide science.
Structure and Synthesis
Pseudoproline dipeptides are formed by the condensation of a Ser, Thr, or Cys residue with an aldehyde or ketone.[2] The most commonly used are the dimethyloxazolidine derivatives of Ser and Thr, and thiazolidine derivatives of Cys. The synthesis of the dipeptide building block is typically achieved by reacting a protected amino acid with an unprotected Ser, Thr, or Cys, followed by cyclization.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
The Role of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aggregation is a significant challenge in the synthesis, purification, and formulation of therapeutic peptides and complex protein fragments. The formation of β-sheet structures can lead to poor yields, difficult purifications, and reduced solubility. Pseudoproline dipeptides, such as Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, have emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the mechanism of action of this compound in preventing peptide aggregation. It includes a detailed overview of the underlying principles, experimental protocols for assessing its efficacy, and a comparative analysis of a model peptide synthesized with and without this pseudoproline dipeptide.
Introduction to Peptide Aggregation and the Pseudoproline Solution
During solid-phase peptide synthesis (SPPS), growing peptide chains can adopt secondary structures, primarily β-sheets, which leads to inter-chain hydrogen bonding and aggregation.[1][2] This aggregation can physically obstruct reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in lower yields and purity of the target peptide.[1]
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][3] This modification introduces a "kink" in the peptide backbone, similar to that of a proline residue, which disrupts the formation of regular secondary structures like β-sheets.[2][4] this compound is a specific pseudoproline dipeptide where a dimethylated oxazolidine ring is formed from a serine residue. The use of a pre-formed dipeptide circumvents the sterically hindered coupling of an amino acid to the pseudoproline nitrogen.[1][2]
Mechanism of Action
The primary mechanism by which this compound prevents peptide aggregation is through conformational disruption . The oxazolidine ring structure forces the preceding peptide bond to adopt a cis-amide bond conformation, a stark contrast to the predominantly trans-conformation found in most peptide bonds.[3] This localized change in backbone geometry introduces a significant bend or "kink" in the peptide chain, which effectively disrupts the formation of the extended β-sheet structures responsible for aggregation.[2][4]
Furthermore, the disruption of these ordered secondary structures leads to enhanced solvation of the peptide chain.[1][2] Aggregated peptides are often poorly solvated, which contributes to their low reactivity in SPPS. By maintaining a more open and solvated conformation, pseudoproline-containing peptides are more accessible to reagents, leading to improved coupling efficiencies and higher synthesis yields.[1]
The pseudoproline modification is temporary. The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid), regenerating the native serine residue.[1]
Data Presentation: A Comparative Case Study
To illustrate the quantitative impact of this compound, we present a case study on the synthesis and analysis of a model "difficult" peptide sequence known to aggregate.
Model Peptide Sequence (MP-1): H-Val-Gly-Ala-Ile-Leu-Gly-Ala-Ser-Val-Gly-NH2
Modified Peptide Sequence (MP-2): H-Val-Gly-Ala-Ile-Leu-Gly-(Ala-Ser(Psi(Me,Me)pro))-Val-Gly-NH2
Solid-Phase Peptide Synthesis Yield and Purity
| Peptide | Synthesis Strategy | Crude Yield (%)[3] | Purity by HPLC (%)[5] |
| MP-1 | Standard Fmoc-SPPS | 33 | 42 |
| MP-2 | Fmoc-SPPS with this compound | 57 | 78 |
Peptide Aggregation Kinetics by Thioflavin T (ThT) Assay
| Peptide | Concentration (µM) | Lag Time (h) | Max Fluorescence (a.u.) |
| MP-1 | 50 | 2.5 | 8500 |
| MP-2 | 50 | 18 | 1200 |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of the model peptides MP-1 and MP-2.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (for MP-1 and other residues in MP-2):
-
Prepare a solution of the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure (4 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the solution to the deprotected resin and shake for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Pseudoproline Dipeptide Coupling (for MP-2):
-
Prepare a solution of this compound (2 eq.), DIC (2 eq.), and OxymaPure (2 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the solution to the deprotected resin and shake for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. The pseudoproline ring is cleaved during this step.
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide.
High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm
Procedure:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the purity of the peptide.
Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid-like fibrils, a common form of peptide aggregation.
Materials:
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptides in a minimal amount of hexafluoroisopropanol (HFIP) to ensure a monomeric starting state and then remove the HFIP by lyophilization. Reconstitute the peptide in PBS to the desired final concentration (e.g., 50 µM).
-
Assay Setup: In a 96-well plate, mix the peptide solution with ThT stock solution to a final ThT concentration of 25 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the peptide aggregates.
Materials:
-
Copper grids with a carbon-formvar film
-
Uranyl acetate (B1210297) or phosphotungstic acid stain
-
Ultrapure water
Procedure:
-
Sample Preparation: Take an aliquot of the peptide solution from the ThT assay at the end of the aggregation process.
-
Grid Preparation: Place a 5-10 µL drop of the peptide solution onto a TEM grid and allow it to adsorb for 1-2 minutes.
-
Staining: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of ultrapure water. Stain the grid by floating it on a drop of 2% (w/v) uranyl acetate for 30-60 seconds.
-
Imaging: Wick away the excess stain and allow the grid to dry completely. Image the grid using a transmission electron microscope.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
Experimental Workflow
Caption: Workflow for comparative analysis of peptide aggregation.
Conclusion
This compound is a highly effective tool for preventing peptide aggregation during solid-phase synthesis. Its mechanism of action, centered on the introduction of a conformational "kink" that disrupts β-sheet formation and enhances solvation, leads to significant improvements in crude peptide yield and purity. The experimental data and protocols provided in this guide offer a framework for researchers to effectively utilize pseudoproline dipeptides in their own work and to quantitatively assess their benefits. The adoption of such strategies is crucial for the successful synthesis of "difficult" and aggregation-prone peptides, thereby advancing the development of novel peptide-based therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 4. Novel Purification Process for Amyloid Beta Peptide(1-40) [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Oxazolidine Ring: A Key to Unlocking "Difficult" Peptide Synthesis with Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of peptides, particularly long and aggregation-prone sequences, remains a significant challenge in drug discovery and proteomics research. Inter- and intra-chain hydrogen bonding during solid-phase peptide synthesis (SPPS) can lead to the formation of secondary structures, primarily β-sheets, which hinder coupling efficiencies and result in low yields and purity of the target peptide. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, offers a powerful solution to this problem. The core of its efficacy lies in the temporary introduction of an oxazolidine (B1195125) ring, which acts as a "kink" in the peptide backbone, disrupting secondary structure formation. This guide provides a comprehensive overview of the role of the oxazolidine ring in this compound, its application in the synthesis of "difficult" peptides, detailed experimental protocols, and a summary of its impact on peptide yield and purity.
Introduction: The Challenge of "Difficult" Peptides
Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the cornerstone of modern peptide synthesis. However, the synthesis of certain sequences, termed "difficult peptides," is often plagued by poor yields and low purity. These sequences typically contain hydrophobic residues or have a high propensity to aggregate on the solid support.[1][2] This aggregation leads to:
-
Poor Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents, limiting reagent access to the N-terminus of the growing peptide.[2]
-
Incomplete Coupling Reactions: The steric hindrance caused by aggregation prevents the complete acylation of the N-terminal amine, leading to deletion sequences.[2]
-
Low Yields and Purity: The accumulation of deletion and other side products results in a complex crude product that is difficult to purify, leading to low overall yields of the desired peptide.[3]
The Role of the Oxazolidine Ring in this compound
This compound is a dipeptide building block where the serine residue is modified to contain a dimethylated oxazolidine ring. This five-membered heterocyclic ring is formed by the condensation of the serine's side-chain hydroxyl group and its backbone amide nitrogen with acetone (B3395972).[4] This temporary modification is the key to its function as a "beta-sheet breaker".[2]
The incorporation of this oxazolidine ring into a growing peptide chain has several crucial advantages:
-
Disruption of Secondary Structure: The oxazolidine ring introduces a proline-like "kink" into the peptide backbone.[3][5] This kink disrupts the regular hydrogen bonding patterns required for the formation of β-sheets, thereby preventing peptide aggregation.[2][4]
-
Increased Solubility: By preventing aggregation, the peptide chain remains well-solvated, ensuring efficient access of reagents to the reaction sites.[4]
-
Improved Coupling Efficiency: The enhanced solvation and reduced steric hindrance at the N-terminus lead to more complete and efficient coupling reactions, resulting in higher yields and purity of the crude peptide.[3]
-
Reversibility: The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid), regenerating the native serine residue.[4][6]
Quantitative Data Presentation
The use of pseudoproline dipeptides like this compound has been shown to dramatically improve the synthesis of notoriously "difficult" peptides. While precise yield comparisons can be sequence and condition-dependent, the following table summarizes the qualitative and quantitative outcomes from several case studies.
| Peptide | Synthesis Method | Reported Yield | Reference |
| Human Amylin (IAPP) (37 aa) | Standard Fmoc-SPPS | Traces of desired product | [5][7][8] |
| Fmoc-SPPS with Pseudoproline Dipeptides | High yield and purity | [5][7][8] | |
| RANTES (24-91) (68 aa) | Standard Fmoc-SPPS on Polystyrene Resin | Failed to yield the desired product | [9][10] |
| Fmoc-SPPS with Pseudoproline Dipeptides and ChemMatrix Resin | Successful synthesis in 19% yield | [9][10] | |
| Caveolin-1 (B1176169) Fragment (54 aa) | Standard Fmoc-SPPS | Unsuccessful | [11] |
| Fmoc-SPPS with strategically placed Pseudoproline Dipeptides | Successful synthesis | [11] |
Experimental Protocols
General Protocol for the Synthesis of this compound
While commercially available, a general procedure for the synthesis of Fmoc-protected pseudoproline dipeptides involves a two-step process. The following is a representative protocol:
Step 1: Formation of the Oxazolidine Ring
-
Dissolve H-Ser-OH in a suitable solvent (e.g., a mixture of acetone and water).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature until the formation of the oxazolidine is complete, as monitored by a suitable analytical technique (e.g., TLC or NMR).
-
Isolate the resulting Ser(Psi(Me,Me)pro)-OH after neutralization and solvent removal.
Step 2: Coupling with Fmoc-Ala-OH
-
Activate the carboxylic acid of Fmoc-Ala-OH using a standard coupling agent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF) in the presence of a base (e.g., DIPEA).
-
Add the Ser(Psi(Me,Me)pro)-OH to the activated Fmoc-Ala-OH solution.
-
Allow the reaction to proceed to completion.
-
Purify the resulting this compound by standard chromatographic techniques.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating the dipeptide into a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes. Wash with DMF.
This cycle of deprotection and coupling is repeated for each subsequent amino acid to be added to the peptide chain.
Protocol for Cleavage of the Peptide and Removal of the Oxazolidine Ring
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the oxazolidine ring to regenerate the serine residue.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and then dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. chempep.com [chempep.com]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 6. Fmoc-Ala-Ser(psiMe,Mepro)-OH Novabiochem 252554-78-2 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fmoc-Protected Dipeptides in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and the successful synthesis of increasingly complex and "difficult" sequences is a constant endeavor. While the Fmoc/tBu strategy utilizing single amino acid additions remains the cornerstone of SPPS, the strategic incorporation of Fmoc-protected dipeptides has emerged as a powerful tool to overcome significant synthetic challenges. This technical guide provides a comprehensive overview of the core features, benefits, and practical applications of Fmoc-protected dipeptides in SPPS.
The Challenge of "Difficult" Sequences in SPPS
"Difficult sequences" in SPPS are characterized by their propensity to cause problems during synthesis, leading to low yields and impure products.[1] These challenges primarily arise from two interconnected phenomena:
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into stable secondary structures, such as β-sheets. These structures can then aggregate through intermolecular hydrogen bonding, making the N-terminus of the growing peptide chain inaccessible for subsequent coupling and deprotection steps.[1][2] This is particularly prevalent in hydrophobic sequences.[3]
-
Steric Hindrance: Bulky amino acid side chains can physically obstruct the approach of the incoming activated amino acid, slowing down or preventing the formation of the peptide bond.[4]
These issues result in incomplete reactions, leading to the accumulation of deletion sequences and other impurities that are often difficult to remove during purification.
Fmoc-Protected Dipeptides: A Solution to Synthesis Challenges
Fmoc-protected dipeptides are pre-formed building blocks of two amino acids that are incorporated into the growing peptide chain in a single coupling step. Their use offers several key advantages over the traditional single amino acid approach, primarily by disrupting the formation of secondary structures that lead to aggregation.[4][5] The most common and effective types of Fmoc-dipeptides used for this purpose are Pseudoproline and Dmb-dipeptides.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized onto the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring.[4] This cyclic structure introduces a "kink" in the peptide backbone, similar to a proline residue, which effectively disrupts the formation of β-sheets.[4][6] The native Ser, Thr, or Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[4]
Key Features of Pseudoproline Dipeptides:
-
Disruption of Secondary Structures: The proline-like kink prevents the peptide chain from adopting the extended conformation required for β-sheet formation.[4]
-
Increased Solvation: By breaking up aggregates, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), improving reaction kinetics.[4]
-
Improved Coupling Efficiency and Yields: With the N-terminus more accessible, coupling reactions proceed more completely, leading to higher yields and purer crude products. In some cases, yield increases of up to 10-fold have been reported for highly aggregated sequences.[5][7]
-
Suppression of Side Reactions: Pseudoproline dipeptides can help to suppress side reactions such as diketopiperazine formation.[6]
Dmb-Dipeptides
Dmb (2,4-dimethoxybenzyl) dipeptides involve the attachment of a Dmb group to the backbone amide nitrogen of a glycine (B1666218) residue within a dipeptide. Similar to pseudoprolines, the bulky Dmb group disrupts interchain hydrogen bonding and prevents aggregation.[5][8] The Dmb group is also cleaved during the final TFA treatment.[5]
Key Features of Dmb-Dipeptides:
-
Effective Aggregation Disruption: The Dmb group acts as a temporary N-alkyl substituent, preventing the formation of secondary structures.[8][9]
-
Applicability to Glycine-Containing Sequences: Dmb-dipeptides are particularly useful for sequences containing glycine, which can be prone to aggregation.[5]
-
Prevention of Aspartimide Formation: The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended for introducing Asp-Gly sequences, as it completely prevents the formation of aspartimide, a common side reaction.[1][5]
Quantitative Data on the Impact of Fmoc-Dipeptides
The use of Fmoc-dipeptides has a demonstrable impact on the yield and purity of synthesized peptides, especially for difficult sequences.
| Peptide Sequence/Target | Challenge | Strategy | Coupling Reagent(s) | Crude Yield (%) | Purity (%) | Reference |
| H-VAVAG-NH₂ | Aggregation-prone | Standard SPPS | HBTU/HOBt/DIEA | Low | Low | [3] |
| H-VAVAG-NH₂ | Aggregation-prone | BDDMA-PS support | HBTU/HOBt/DIEA | 78 | 95 | [3] |
| Human Amylin (1-37) | High aggregation | Standard Fmoc SPPS | Not specified | Traces | Very Low | [4] |
| Human Amylin (1-37) | High aggregation | Pseudoproline dipeptides | Not specified | High | High | [4][10] |
| RANTES (24-91) (68-mer) | High aggregation | ChemMatrix resin + Pseudoproline dipeptides | Not specified | High | High | [4][10] |
BDDMA-PS: 1,4-butanediol (B3395766) dimethacrylate-cross-linked polystyrene. Data presented is illustrative of the improvements seen with modified strategies for difficult sequences.
Experimental Protocols
The incorporation of Fmoc-dipeptides into an SPPS protocol is generally straightforward and compatible with standard automated and manual synthesis procedures.[4][11]
General Considerations for Dipeptide Coupling
-
Equivalents: Typically, 1.5 to 5 equivalents of the Fmoc-dipeptide and coupling reagents are used relative to the resin loading.[11][12]
-
Activation: Standard coupling reagents such as HBTU, HATU, HCTU, PyBOP, or DIC/HOBt are effective for activating Fmoc-dipeptides.[4][11]
-
Coupling Time: Coupling times are generally in the range of 1-2 hours, but may be extended for difficult couplings.[11] Monitoring the reaction with a qualitative test like the ninhydrin (B49086) (Kaiser) test is recommended.
-
Placement: For optimal results, it is recommended to space pseudoproline or Dmb-dipeptides approximately every 6 residues throughout the peptide chain.[5]
Detailed Manual Coupling Protocol for a Pseudoproline Dipeptide
This protocol is a general guideline for the manual coupling of an Fmoc-pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Val-Ser(ψMe,MePro)-OH)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
DCM (Dichloromethane)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
-
Activation of the Fmoc-Dipeptide:
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
-
Coupling Reaction:
-
Immediately add the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to check for completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
-
Automated SPPS with Fmoc-Dipeptides
Fmoc-dipeptides are readily compatible with automated peptide synthesizers.[4] The dipeptide can be treated as a single amino acid in the synthesis program.
General Programming for Automated Synthesis:
-
Place the Fmoc-dipeptide in the appropriate position in the synthesizer's amino acid rack.
-
Program the synthesis sequence, treating the dipeptide as a single residue.
-
Utilize a standard coupling protocol for the dipeptide, which may involve a slightly longer coupling time (e.g., 1-2 hours) compared to standard amino acids.
-
Ensure that the subsequent cycle correctly accounts for the addition of two residues.
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of SPPS and the mechanism by which Fmoc-dipeptides prevent aggregation.
References
- 1. peptide.com [peptide.com]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 10. bachem.com [bachem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
Navigating the Labyrinth of "Difficult Sequences" in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for a vast array of research and therapeutic applications. However, the seemingly straightforward stepwise addition of amino acids can be fraught with challenges, particularly when assembling "difficult sequences." These problematic sequences are characterized by their propensity to cause a dramatic decrease in synthesis efficiency, leading to low yields, impure products, and, in severe cases, complete synthesis failure. This guide provides a comprehensive technical overview of the underlying causes of difficult sequences, methods for their identification, and a detailed examination of strategies to overcome these synthetic hurdles.
The Genesis of a "Difficult Sequence": Causes and Consequences
The primary culprit behind the formation of difficult sequences is on-resin aggregation of the growing peptide chains. This aggregation is driven by the formation of stable intermolecular hydrogen bonds, which lead to the adoption of secondary structures, predominantly β-sheets. This phenomenon is particularly prevalent in sequences rich in hydrophobic or β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[1]
When peptide chains aggregate on the solid support, the resin matrix can collapse, physically entrapping the N-terminus of the growing peptide.[2] This steric hindrance prevents the efficient diffusion of reagents, leading to incomplete Fmoc-deprotection and subsequent amino acid coupling steps. The consequences are dire, resulting in a cascade of deletion sequences and other impurities that are often difficult to separate from the target peptide, complicating purification efforts.[3]
Common examples of peptides notorious for containing difficult sequences include amyloid-forming peptides like Amyloid-β (Aβ), α-synuclein, and the acyl carrier protein (ACP) 65-74 fragment, as well as hydrophobic transmembrane domains of proteins.[4]
Identifying the Problem: Analytical Techniques for Detecting Difficult Sequences
Early detection of aggregation is crucial for salvaging a problematic synthesis. Several analytical techniques can be employed to monitor the synthesis in real-time or near real-time.
Resin Swelling Test
A simple yet effective method to detect on-resin aggregation is to monitor the swelling of the resin beads. In a successful synthesis, the resin volume should gradually increase as the peptide chain elongates. A sudden decrease in resin volume is a strong indicator of peptide aggregation and collapse of the resin matrix.[5][6]
Experimental Protocol: Measurement of Resin Swelling Volume [5][6]
-
Materials: Dry peptide synthesis resin, solvent of choice (e.g., DMF), 10 mL or 15 mL graduated glass cylinder with a stopper, spatula.
-
Procedure: a. Accurately weigh 1.0 g of dry resin and transfer it to the graduated cylinder. b. Record the initial dry volume of the resin. c. Add 8-10 mL of the selected solvent to the cylinder. d. Seal the cylinder and mix thoroughly to ensure all resin beads are suspended. e. Allow the resin to swell for a minimum of 1 hour at room temperature. f. After the swelling period, gently agitate the resin to remove any trapped air bubbles and allow it to settle completely. g. Record the final volume (in mL). The swelling volume is reported as mL/g of dry resin.
Real-time Monitoring by UV-Vis Spectroscopy
In continuous-flow peptide synthesizers, UV-Vis spectroscopy can be used to monitor the release of the Fmoc protecting group during the deprotection step. A sharp, well-defined peak indicates efficient deprotection. In contrast, a broad, tailing peak suggests slow and incomplete Fmoc removal, a hallmark of an aggregating sequence.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-invasive technique for monitoring the formation of secondary structures on the resin-bound peptide. The amide I region (1600-1700 cm⁻¹) of the IR spectrum is particularly informative. The appearance of a strong band around 1630 cm⁻¹ is indicative of β-sheet formation.[8][9]
Experimental Protocol: On-Resin FT-IR Monitoring [8][9]
-
Sample Preparation: After each coupling cycle, a small sample of the peptide-resin is withdrawn from the reaction vessel.
-
Spectrum Acquisition: The resin sample is washed and dried, and its FT-IR spectrum is recorded.
-
Data Analysis: The amide I region of the spectrum is analyzed for the characteristic absorption bands of different secondary structures (α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹).
Taming the Beast: Strategies to Overcome Difficult Sequences
A variety of chemical and methodological strategies have been developed to disrupt on-resin aggregation and improve the synthesis of difficult sequences.
Backbone Modifications
The incorporation of pseudoproline dipeptides is one of the most effective strategies to disrupt β-sheet formation. These dipeptides, derived from Serine or Threonine, introduce a "kink" in the peptide backbone, similar to proline, which disrupts the regular hydrogen bonding pattern required for secondary structure formation.[5] The pseudoproline moiety is stable during SPPS but is cleaved during the final TFA treatment, regenerating the native amino acid sequence.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (1.5 eq), HBTU (1.45 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.
The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups can be used to temporarily protect the backbone amide nitrogen of an amino acid, typically Glycine. This protection prevents the formation of hydrogen bonds at that position, thereby disrupting aggregation.[10][11][12] These protecting groups are also removed during the final TFA cleavage.
Experimental Protocol: Incorporation of an Fmoc-Dmb/Hmb-Amino Acid [11]
-
Activation: For Hmb-protected amino acids, pre-activation as a symmetric anhydride (B1165640) or acid fluoride (B91410) is recommended for optimal coupling. For Dmb-protected amino acids, standard coupling reagents like HBTU/HOBt with DIPEA can be used.
-
Coupling: The activated Hmb/Dmb-amino acid is coupled to the deprotected peptide-resin. Due to steric hindrance, extended coupling times or double coupling may be necessary.
-
Subsequent Coupling: The acylation of the amino acid following the Hmb/Dmb-protected residue can be sterically hindered. The use of more powerful coupling reagents such as HATU or PyAOP may be required.
Modified Synthesis Conditions
Microwave irradiation can significantly accelerate both the coupling and deprotection steps in SPPS. The rapid heating helps to disrupt the formation of secondary structures, leading to higher yields and purities, especially for difficult sequences.[1][13][14]
Experimental Protocol: General Guidelines for Microwave-Assisted SPPS [1]
-
Programming: Program the microwave peptide synthesizer with the desired peptide sequence and select a method that utilizes microwave energy for both deprotection and coupling steps.
-
Deprotection: A typical microwave deprotection cycle uses 20% piperidine (B6355638) in DMF and applies microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.
-
Coupling: The coupling step involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.
The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and/or deprotection solutions can help to disrupt hydrogen bonding and break up aggregates.[14] Similarly, using "magic mixtures" of solvents with high solvating power, such as a 1:1:1 mixture of DCM, DMF, and NMP, can improve the solvation of the growing peptide chain and prevent aggregation.[3][7]
Experimental Protocol: Use of Chaotropic Salts [1]
-
Chaotropic Wash: Following Fmoc deprotection and standard DMF washes, wash the peptide-resin with a solution of 0.4 M LiCl in DMF (2 x 1 min).
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction.
Segment Synthesis
For very long and difficult sequences, a segment synthesis or fragment condensation approach can be employed. The peptide is synthesized in smaller, more manageable fragments, which are then purified and ligated together in solution to form the final full-length peptide.[15]
Quantitative Data and Comparative Analysis
The effectiveness of these strategies can be quantified by comparing the yield and purity of a difficult peptide synthesized with and without their implementation. The following tables summarize representative data from the literature.
Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment
| Coupling Reagent | Crude Yield (%) | Reference |
| TBTU | 75 | [16] |
| HATU | 83 | [16] |
| PyBOP | 81 | [16] |
| TCTU | 87 | [16] |
| HCTU | 85 | [16] |
| DMTMM | 68 | [16] |
Table 2: Impact of Microwave and Pseudoproline on a Difficult Sequence
| Synthesis Conditions | Major Product | Crude Purity (%) | Reference |
| Standard (Room Temp) | Truncated Peptides | Very Low | [17] |
| Pseudoproline (Room Temp) | Desired Peptide | Excellent | [17] |
| Microwave (Standard) | des-Arg Peptide | - | [17] |
| Microwave + Pseudoproline | Desired Peptide | Good | [17] |
Table 3: Effect of Solvent on the Synthesis of a Hydrophobic Transmembrane Peptide [7]
| Solvent | Coupling Yield (%) |
| DMF | 4 |
| 80% NMP/DMSO | 12 |
Visualizing the Process: Workflows and Decision Making
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and decision-making processes in tackling difficult sequences.
Caption: Troubleshooting workflow for difficult peptide synthesis.
Caption: Decision tree for selecting a mitigation strategy.
Caption: Mechanism of aggregation and mitigation.
Conclusion
The synthesis of "difficult sequences" remains a significant challenge in solid-phase peptide synthesis. However, a thorough understanding of the underlying causes of on-resin aggregation, coupled with the judicious application of a range of analytical and synthetic strategies, can significantly improve the chances of success. The choice of mitigation strategy will depend on the specific nature of the difficult sequence, the length of the peptide, and the available synthetic instrumentation. By employing the techniques and protocols outlined in this guide, researchers can navigate the complexities of difficult sequences and successfully obtain these challenging but often crucial peptides for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. researchgate.net [researchgate.net]
- 17. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
A Technical Guide to Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide used to overcome challenges in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a protected dipeptide derivative. The key structural feature is the pseudoproline (ψ-Pro) moiety, which is a reversible modification of the peptide backbone. Specifically, the serine residue is protected as a dimethylated oxazolidine (B1195125) ring, which introduces a "kink" in the peptide chain. This conformational constraint is critical for its primary application.[1][2][3]
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₆N₂O₆ | [1][4][5][6][7][8] |
| Molecular Weight | 438.5 g/mol (also cited as 438.48 and 438.47) | [1][4][5][6][][10] |
| CAS Number | 252554-78-2 | [1][4][5][6][] |
| IUPAC Name | (4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | [4][] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% | [4] |
| Storage | -20°C to -15°C | [5][8] |
Primary Application and Mechanism of Action
The principal application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for the synthesis of "difficult sequences".[1][3] Difficult sequences are those prone to aggregation and the formation of secondary structures like β-sheets on the solid support. This aggregation can lead to poor solvation, incomplete coupling reactions, and ultimately, low purity and yield of the target peptide.[1][2]
The incorporation of the Ser(Psi(Me,Me)pro) moiety disrupts the hydrogen bonding patterns that lead to aggregation.[1][11] The oxazolidine ring introduces a kink in the peptide backbone, similar to a proline residue, which breaks up nascent secondary structures.[3][11][12] This effect is temporary; the native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[3][11]
Advantages of using this compound:
-
Disrupts Aggregation: Prevents β-sheet formation and improves solvation of the growing peptide chain.[1][2][12]
-
Improves Coupling Efficiency: Leads to higher yields and purity of the final peptide.[2][11]
-
Enhances Solubility: Pseudoproline-containing peptides have better solubility, which is beneficial for purification.[2][11]
-
Aids in Cyclization: The backbone kink can accelerate cyclization reactions.[11][12]
Experimental Protocols
While the compound is a synthetic building block and not used in signaling pathway studies, its own use in synthesis follows a clear workflow. Below is a generalized protocol for the incorporation of this compound into a peptide sequence during automated or manual Fmoc-SPPS.
Generalized SPPS Protocol for Incorporation:
| Step | Procedure | Purpose |
| 1. Resin Preparation | Swell the desired solid-phase resin (e.g., Rink Amide, Wang) in a suitable solvent like dimethylformamide (DMF). | To prepare the solid support for peptide chain elongation. |
| 2. Deprotection | Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group of the preceding amino acid. | To expose the free amine for the next coupling reaction. |
| 3. Washing | Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. | To ensure a clean reaction environment for the coupling step. |
| 4. Activation | In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) with a base (e.g., DIPEA) in DMF. | To activate the carboxylic acid of the dipeptide for efficient amide bond formation. |
| 5. Coupling | Add the activated dipeptide solution to the resin and allow it to react for a specified time (e.g., 1-2 hours). | To couple the dipeptide to the N-terminus of the resin-bound peptide chain. |
| 6. Washing | Wash the resin with DMF to remove excess reagents and byproducts. | To purify the resin-bound peptide for the next cycle. |
| 7. Cycle Continuation | Repeat steps 2-6 for the subsequent amino acids in the target sequence. | To continue the elongation of the peptide chain. |
| 8. Final Cleavage | Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5). | To cleave the peptide from the resin, remove all side-chain protecting groups, and simultaneously hydrolyze the oxazolidine ring back to a native serine residue. |
Workflow and Logical Diagrams
The following diagrams illustrate the role and workflow of using this pseudoproline dipeptide in SPPS.
Caption: Workflow for incorporating this compound in SPPS.
Caption: Logical diagram of pseudoproline dipeptide function in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS:252554-78-2 | AxisPharm [axispharm.com]
- 5. This compound, 252554-78-2 | BroadPharm [broadpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. shop.bachem.com [shop.bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to overcome synthetic challenges associated with "difficult sequences."[1][2] These sequences are often prone to aggregation and secondary structure formation (e.g., β-sheets) on the solid support, leading to incomplete coupling reactions, low yields, and impure products.[2][3] The incorporation of a pseudoproline moiety, in this case, a dimethylated oxazolidine (B1195125) derived from serine, introduces a temporary "kink" in the peptide backbone.[3][4] This conformational disruption hinders inter-chain hydrogen bonding and aggregation, thereby improving the solvation of the growing peptide chain and enhancing coupling efficiency.[1][3][4] The pseudoproline is stable during Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage and deprotection step, regenerating the native Ala-Ser sequence.[2]
This document provides detailed application notes and protocols for the effective incorporation of this compound into peptide sequences, enabling the successful synthesis of complex and aggregation-prone peptides.
Key Advantages of Incorporating this compound
-
Enhanced Coupling Efficiency and Yield: By disrupting on-resin aggregation, pseudoproline dipeptides lead to more complete coupling reactions, resulting in higher crude peptide yields.[5][6]
-
Improved Crude Peptide Purity: Minimizing deletion sequences and other side reactions associated with incomplete couplings simplifies the purification process.[5][6]
-
Increased Solubility of Protected Peptides: The kink introduced by the pseudoproline moiety improves the solubility of the growing peptide chain in the synthesis solvent.[7]
-
Facilitation of "Difficult Sequence" Synthesis: The use of pseudoproline dipeptides has enabled the successful synthesis of highly amyloidogenic and aggregation-prone peptides, such as human Amylin (IAPP) and Amyloid Beta-peptide (Aβ), which are challenging to synthesize using standard methods.[1][8][9]
Data Presentation: Synthesis of Aggregation-Prone Peptides
The use of pseudoproline dipeptides has a significant impact on the synthesis of challenging peptides. The following table summarizes the results from the synthesis of the Amyloid Beta-peptide (Aβ) 1-42, a notoriously difficult sequence, with the incorporation of pseudoproline dipeptides.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Final Purified Product | Purity (%) | Reference |
| Aβ 1-42 | Fmoc/tBu SPPS with pseudoproline dipeptides | 57 | 13.8 mg (from 303 mg crude) | 92 | [8] |
Experimental Protocols
General Guidelines for Incorporating this compound
-
Placement: Strategically place the pseudoproline dipeptide within the peptide sequence to maximize its disruptive effect on aggregation. Empirical guidelines suggest insertion before known hydrophobic or aggregation-prone regions.[3]
-
Spacing: If multiple pseudoproline dipeptides are used, they should be spaced by at least 2-3 amino acid residues.[7]
-
Compatibility: this compound is fully compatible with standard Fmoc-SPPS protocols and automated synthesizers.[2]
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)
-
Fmoc-amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 3, substituting the standard Fmoc-amino acid with this compound.
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
Purify the peptide by preparative RP-HPLC.
-
Visualizations
Caption: SPPS workflow incorporating this compound.
Caption: Generic peptide-receptor signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. peptide.com [peptide.com]
- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Standard Fmoc-SPPS using Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of long or "difficult" sequences, prone to aggregation and formation of secondary structures like β-sheets on the solid support, often leads to incomplete reactions, low yields, and impure products.[1][2] Pseudoproline dipeptides are specialized building blocks designed to mitigate these challenges.[1][3]
These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][3] This cyclic structure mimics the kink-inducing properties of proline, effectively disrupting inter-chain hydrogen bonding and preventing peptide aggregation during synthesis.[1][4][5] The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid residue.[1]
The incorporation of pseudoproline dipeptides leads to significant improvements in the quality and yield of crude peptides, making them an invaluable tool for accessing complex and previously intractable peptide sequences.[5][6]
Mechanism of Action
The primary function of pseudoproline dipeptides is to disrupt the formation of secondary structures, particularly β-sheet aggregates, which are a major cause of synthetic difficulties. This is achieved through two main mechanisms:
-
Conformational Disruption : The five-membered oxazolidine or thiazolidine ring imposes a "kink" in the peptide backbone, similar to that of a proline residue.[1][4] This kink favors a cis-amide bond conformation over the typical trans conformation, which disrupts the regular hydrogen-bonding patterns required for β-sheet formation.[1]
-
Enhanced Solvation : By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solvation ensures efficient access of reagents to the N-terminus of the peptide, facilitating both the deprotection and coupling steps.[1]
Data Presentation: Efficacy of Pseudoproline Dipeptides
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of difficult peptides. The following table summarizes the comparative results from the synthesis of a known difficult sequence, demonstrating the impact of incorporating a pseudoproline dipeptide.
| Synthesis Strategy | Key Parameters | Crude Product Purity (%) | Target Peptide Yield | Observations |
| Standard Fmoc-SPPS | Standard amino acid derivatives, ambient temperature | < 25% | Very Low | Complex mixture of truncated and deletion sequences. Significant aggregation observed after the 5th residue. |
| Fmoc-SPPS with Pseudoproline Dipeptide | Substitution of Phe-Ser with Fmoc-Phe-Ser(ψPro)-OH | > 80% | Excellent | Drastic improvement in purity. The desired product is the major peak. Aggregation was effectively suppressed. |
| Microwave-Assisted SPPS | Standard amino acid derivatives, microwave heating | ~50% | Moderate | Improved over standard ambient synthesis, but still significant byproducts. |
| Microwave-Assisted SPPS with Pseudoproline Dipeptide | Pseudoproline dipeptide and microwave heating | ~95% | High | Synergistic effect observed, leading to a highly pure crude product with minimal deletion sequences. |
Data compiled from a comparative study on a difficult peptide sequence.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle with a Pseudoproline Dipeptide
This protocol outlines the manual steps for incorporating a pseudoproline dipeptide into a growing peptide chain on a solid support.
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min).
- Swell the resin in DMF for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 3 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Pseudoproline Dipeptide Coupling:
- In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
- Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, take a small sample of the resin beads and perform a ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
- If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
- Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15 minutes.
- Drain the capping solution and wash the resin with DMF (3 x 1 min).
5. Chain Elongation:
- Repeat steps 2 and 3 (using standard Fmoc-amino acids) to continue elongating the peptide chain. Remember to omit the coupling cycle for the amino acid that is already part of the pseudoproline dipeptide.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
- After the final Fmoc deprotection and coupling cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.[7]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours. The pseudoproline oxazolidine/thiazolidine ring will be cleaved during this step.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.
4. Peptide Precipitation and Isolation:
- Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
- A white precipitate of the crude peptide should form.
- Centrifuge the mixture to pellet the peptide.
- Carefully decant the ether.
- Wash the peptide pellet with cold ether two more times to remove scavengers.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Crude Peptide Analysis
1. Sample Preparation:
- Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
2. HPLC Analysis:
- Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine its purity.
- Use a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the absorbance at 214 nm or 220 nm.
3. Mass Spectrometry Analysis:
- Confirm the identity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the molecular weight matches the theoretical value.
Visualizations
Caption: Workflow for Fmoc-SPPS incorporating pseudoproline dipeptides.
Caption: General workflow for assessing the biological activity of a synthetic peptide.
References
The Strategic Application of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in the Synthesis of Long Peptides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of long peptides presents a significant challenge due to issues of aggregation and poor solubility during solid-phase peptide synthesis (SPPS). The incorporation of pseudoproline dipeptides, such as Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, has emerged as a transformative strategy to overcome these hurdles. This document provides detailed application notes and experimental protocols for the effective use of this valuable building block.
This compound is a specialized dipeptide derivative where the serine residue is reversibly protected as a 2,2-dimethyloxazolidine (B1633789) ring.[1][2] This modification introduces a temporary "kink" in the peptide backbone, mimicking the structure of proline.[1][3] This conformational constraint is instrumental in disrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis.[1][4] By preventing aggregation, this compound enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher yields, and greater purity of the final product, particularly for peptides longer than 40 amino acids.[1][5]
Application Notes
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to facilitate the production of "difficult" sequences. These include long peptides, cyclic peptides, and sequences prone to aggregation due to hydrophobicity or specific amino acid compositions.[1][3][6]
Key Advantages:
-
Prevents Aggregation: The core benefit is the disruption of inter-chain hydrogen bonding that leads to β-sheet formation and subsequent aggregation.[1][4]
-
Improves Solubility: By maintaining a less aggregated state, the peptide-resin remains well-solvated in common SPPS solvents like DMF and NMP, facilitating reagent access.[1]
-
Enhances Coupling Efficiency: Improved solvation and reduced steric hindrance at the N-terminus of the growing peptide chain lead to more complete and efficient coupling reactions.[1]
-
Increases Yield and Purity: The cumulative effect of the above advantages is a significant increase in the yield and purity of the crude peptide, simplifying subsequent purification steps.[5][6]
-
Reversible Modification: The native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2]
Guidelines for Use:
-
Strategic Placement: Introduce pseudoproline dipeptides at strategic locations within the peptide sequence. If possible, insert them before hydrophobic regions.[3]
-
Optimal Spacing: An optimal spacing of 5-6 amino acids between pseudoproline residues or between a pseudoproline and a natural proline is recommended to maximize the disruption of secondary structures.[3]
-
Minimum Spacing: Maintain a minimum of two amino acids between pseudoproline residues or a pseudoproline and a proline.[3]
-
Substitution: this compound is used to replace an existing Ala-Ser motif within the target peptide sequence.
Quantitative Data Summary
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of long and complex peptides. While specific quantitative data is often sequence-dependent, the following table summarizes the reported improvements in representative syntheses.
| Peptide | Length (Amino Acids) | Synthesis Strategy | Observation | Reference |
| Human Amylin (hAmylin) | 37 | With Pseudoproline Dipeptides | High yield of the desired product. | [1] |
| Human Amylin (hAmylin) | 37 | Standard Fmoc Methods | Only traces of the desired product were obtained. | [1] |
| RANTES (24-91) | 68 | Combination of PEG-based ChemMatrix resin and pseudoproline dipeptides | Efficient synthesis of a highly aggregation-prone chemokine. | [1] |
| General Long Peptides | Up to 80 | Routine use of pseudoproline dipeptides | Significantly increased yield and purity, with a decreased number of failed syntheses. | [5] |
Experimental Protocols
The incorporation of this compound into an automated or manual SPPS workflow is straightforward and utilizes standard coupling chemistries.
Protocol 1: Manual Coupling of this compound
This protocol is suitable for manual solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel for manual SPPS
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% piperidine (B6355638) solution in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation Mixture Preparation: In a separate tube, dissolve this compound (5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 4.95 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (10 equivalents) to the activation mixture and mix thoroughly for 1-2 minutes.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Check for the completion of the coupling reaction using a qualitative colorimetric test such as the Kaiser or TNBS test. If the reaction is incomplete, the coupling time can be extended, or the coupling step can be repeated with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Chain Elongation: Proceed with the deprotection of the Fmoc group from the newly added dipeptide and continue with the synthesis of the remaining peptide sequence.
Protocol 2: Automated Coupling of this compound
This protocol is for use with automated peptide synthesizers.
Procedure:
-
Reagent Preparation: For synthesizers that use pre-dissolved amino acids, prepare a solution of this compound at the standard concentration used for other amino acids. For instruments that use dry amino acids, place the appropriate amount of the pseudoproline dipeptide into an empty cartridge or vial.
-
Sequence Programming: Modify the synthesis sequence to incorporate the this compound at the desired position. Since it is a dipeptide, ensure the programming accounts for the addition of two residues in a single coupling step.
-
Synthesis Execution: Run the automated synthesis protocol. Standard coupling methods (e.g., HBTU/DIPEA or HATU/DIPEA) are generally effective. The native serine residue will be regenerated during the final TFA-mediated cleavage from the resin.
Visualizations
Logical Relationship: How Pseudoprolines Prevent Aggregation
Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.
Experimental Workflow: SPPS using this compound
Caption: Workflow for incorporating this compound in SPPS.
References
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of hydrophobic peptides presents significant challenges, primarily due to the tendency of these sequences to aggregate during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification. The incorporation of pseudoproline dipeptides, such as Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, is a highly effective strategy to mitigate these issues.[1][2] This specialized dipeptide introduces a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2] This approach enhances the solvation of the growing peptide chain, leading to improved coupling efficiency, higher yields, and greater purity of the final hydrophobic peptide.[1][3]
This compound is a dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine (B1195125) ring.[4] This structure is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native serine residue.[4] These application notes provide a comprehensive overview, experimental protocols, and supporting data for the use of this compound in the synthesis of challenging hydrophobic peptides.
Key Applications
-
Synthesis of Aggregation-Prone Peptides: Particularly effective for sequences rich in hydrophobic residues such as Val, Leu, Ile, and Phe.
-
Long Peptide Synthesis: Facilitates the synthesis of peptides longer than 40 amino acids by preventing premature termination due to aggregation.[1]
-
Synthesis of Amyloidogenic Peptides: Enables the successful synthesis of peptides known to form amyloid fibrils, such as Amyloid-β (Aβ) and Human Islet Amyloid Polypeptide (hIAPP).[1][5]
-
Synthesis of Membrane-Associated Peptides: Useful for the preparation of transmembrane domains and other hydrophobic peptide segments that interact with lipid bilayers.
Data Presentation
The use of this compound and other pseudoproline dipeptides dramatically improves the outcomes of hydrophobic peptide synthesis. The following table summarizes the comparative results for the synthesis of the highly aggregation-prone Human Islet Amyloid Polypeptide (hIAPP) fragment 8-37.
| Synthesis Strategy | Crude Yield (%) | Purity of Crude Product (%) |
| Standard Fmoc-SPPS | < 5% (traces) | Very Low |
| Fmoc-SPPS with Pseudoproline Dipeptides | High Yield | > 90% |
Data derived from studies on the synthesis of hIAPP, where standard methods failed to produce significant amounts of the desired peptide.[5][6][7]
Experimental Protocols
General Guidelines for Incorporating this compound
-
Strategic Placement: Introduce the pseudoproline dipeptide at strategic locations within the hydrophobic sequence. Optimal placement is typically every 6-7 residues to effectively disrupt aggregation.
-
Resin Selection: Utilize a low-loading resin suitable for hydrophobic peptides, such as a polyethylene (B3416737) glycol (PEG)-grafted polystyrene resin (e.g., ChemMatrix® or TentaGel®).
-
Coupling Reagents: Standard coupling reagents used in Fmoc-SPPS are effective for coupling this compound. Common choices include HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt.[1]
Detailed Protocol for the Synthesis of a Hydrophobic Peptide (e.g., an Amyloid-β Fragment)
This protocol outlines the manual solid-phase synthesis of a representative hydrophobic peptide using this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in DMF.
-
Add DIC (4 equivalents) and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Couple this compound using the same procedure as for standard amino acids. Double coupling is recommended to ensure complete incorporation.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Workflow for Hydrophobic Peptide Synthesis
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of hydrophobic peptides incorporating a pseudoproline dipeptide.
Mechanism of Aggregation Disruption
Caption: Logical diagram illustrating how pseudoproline dipeptides disrupt aggregation in SPPS.
Signaling Pathway Implicated in Alzheimer's Disease
Hydrophobic peptides such as Amyloid-β (Aβ) are central to the pathology of Alzheimer's disease. The aggregation of Aβ peptides leads to the formation of plaques that disrupt normal cellular signaling. The PI3K/Akt pathway is one of the critical signaling cascades affected by Aβ accumulation.[8]
Caption: Simplified signaling pathway showing the role of hydrophobic Aβ aggregation in Alzheimer's disease.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, in the synthesis of cyclic peptides. The incorporation of this specialized building block is a powerful strategy to mitigate aggregation during solid-phase peptide synthesis (SPPS) and to facilitate efficient macrocyclization. This guide covers the underlying principles, experimental procedures, and expected outcomes, supported by quantitative data and visual workflows, to aid researchers in this advanced synthetic methodology.
Introduction
Cyclic peptides are a class of molecules with significant interest in drug discovery and development due to their enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts.[1] However, the chemical synthesis of cyclic peptides, particularly via head-to-tail cyclization, can be challenging. The linear peptide precursors often adopt conformations unfavorable for ring closure, leading to low yields, oligomerization, and epimerization.[1]
This compound is a dipeptide building block designed to overcome these synthetic hurdles.[2] It incorporates a dimethylated pseudoproline moiety derived from serine, which acts as a temporary "turn-inducer."[3] This oxazolidine (B1195125) ring structure introduces a "kink" in the peptide backbone, disrupting the formation of β-sheet aggregates that can hinder solid-phase synthesis and pre-organizing the linear peptide into a conformation amenable to cyclization.[4] Following cyclization, the pseudoproline is readily cleaved under standard acidic conditions to regenerate the native serine residue.[2]
Key Advantages of Using this compound:
-
Improved SPPS Efficiency: Disrupts peptide aggregation, leading to higher crude peptide purity and yield.
-
Enhanced Cyclization Yields: Pre-organizes the linear peptide to favor intramolecular cyclization over intermolecular reactions.
-
Reduced Epimerization: Can minimize racemization at the C-terminal residue during cyclization.
-
Traceless Turn-Inducer: The pseudoproline moiety is removed during final cleavage, yielding the native peptide sequence.[1]
Data Presentation: The Impact of Pseudoproline on Cyclization Efficiency
The inclusion of a pseudoproline dipeptide in a linear peptide precursor can dramatically improve the outcome of the subsequent cyclization reaction. The following tables summarize quantitative data from a comparative study on the cyclization of a tetrapeptide, highlighting the significant increase in yield and reduction in side products.
Table 1: Comparison of Cyclization Yields for a Tetrapeptide
| Linear Peptide Precursor | Cyclization Method | Cyclomonomer Yield (%) | Cyclodimer Yield (%) |
| H-Leu-Pro-Leu-Pro-OH | BOP/HATU | 5 | High |
| H-Leu-Ser(ΨMe,Me'pro)-Leu-Pro-OH | FDPP | 38 | Not Reported |
| H-Leu-Ser(ΨMe,Me'pro)-Leu-Pro-OH | DMTMM BF4 | 66 | Not Reported |
Data adapted from a study on the synthesis of cyclo(Leu-Pro-Leu-Pro) and related analogs. The non-pseudoproline containing peptide yielded predominantly the cyclodimer, while the pseudoproline-containing precursor favored the formation of the desired cyclomonomer.[5]
Table 2: Reagents and General Conditions for Peptide Cyclization
| Parameter | Condition/Reagent | Purpose |
| Cyclization Reagent | HATU, HBTU, PyBOP, DEPBT | Activation of the C-terminal carboxylic acid. |
| Base | DIPEA, 2,4,6-Collidine | Neutralization of ammonium (B1175870) salts and catalysis. |
| Solvent | DMF, DCM | Solubilization of the linear peptide. |
| Concentration | 0.1 - 1 mM | High dilution to favor intramolecular cyclization. |
| Reaction Time | 2 - 24 hours | Varies depending on the peptide sequence and reagents. |
| Monitoring | LC-MS | To track the disappearance of the linear precursor and the appearance of the cyclic product. |
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the synthesis of a cyclic peptide using this compound.
Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal acid.
Materials:
-
Rink Amide or 2-chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of this compound:
-
Perform the Fmoc deprotection as described in step 2.
-
Couple this compound using the same procedure as for a standard amino acid (step 3).
-
-
Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Cleavage of the Linear Peptide from Resin
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Protocol:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
Solution-Phase Head-to-Tail Cyclization
Materials:
-
Crude linear peptide
-
Anhydrous DMF
-
HATU
-
DIPEA
Protocol:
-
Dissolve the crude linear peptide in anhydrous DMF to a final concentration of 0.1-1 mM.
-
Add DIPEA (4 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.5 equivalents) in a small amount of DMF.
-
Add the HATU solution dropwise to the peptide solution with stirring.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
Final Deprotection (Pseudoproline Ring Opening) and Purification
The pseudoproline ring is typically cleaved during the initial resin cleavage step with a standard TFA cocktail. If a milder cleavage was used to keep the pseudoproline intact for solution-phase cyclization, a final deprotection step is necessary.
Materials:
-
Crude cyclic peptide
-
TFA cleavage cocktail (TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Preparative RP-HPLC system
Protocol:
-
Treat the crude cyclic peptide with the TFA cleavage cocktail for 2-4 hours at room temperature to open the pseudoproline ring.
-
Precipitate and wash the peptide with cold diethyl ether as described in section 3.2.
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water).
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis using a pseudoproline dipeptide.
P-Glycoprotein Efflux Pump and Inhibition
Dendroamide A, a cyclic peptide whose synthesis can be facilitated by pseudoproline dipeptides, has been shown to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump.[7]
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
Conclusion
The use of this compound is a highly effective and valuable strategy in the chemical synthesis of cyclic peptides. By temporarily inducing a turn-like conformation in the linear precursor, this pseudoproline dipeptide enhances the efficiency of both solid-phase synthesis and subsequent macrocyclization, leading to higher yields and purities of the desired cyclic product. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this methodology in their own synthetic endeavors, facilitating the development of novel cyclic peptides for therapeutic and research applications.
References
- 1. connectsci.au [connectsci.au]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block crucial for solid-phase peptide synthesis (SPPS), particularly in overcoming challenges associated with "difficult sequences" prone to aggregation.[1][2][3] The incorporation of the dimethylated pseudoproline moiety introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to poor coupling efficiencies and low purity of the final peptide product.[4][5] This dipeptide is introduced using standard coupling methods in Fmoc-SPPS.[3] The selection of an appropriate coupling reagent is critical to ensure efficient incorporation of this sterically hindered dipeptide while minimizing side reactions such as racemization.[1][6]
Recommended Coupling Reagents
For the coupling of the sterically hindered this compound, the use of aminium/uronium or phosphonium (B103445) salt-based reagents is highly recommended over carbodiimide-based reagents alone, due to their higher reactivity and ability to suppress racemization.[7][8]
Key Reagent Classes:
-
Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective. HATU is often considered the most efficient for sterically hindered couplings, demonstrating faster reaction times and a lower risk of epimerization compared to HBTU.[7][9] COMU is another excellent option, noted for its high reactivity and the generation of water-soluble byproducts.[10]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective for coupling sterically hindered amino acids.
Based on available literature for difficult couplings, HATU is the most recommended coupling reagent for this compound due to its superior performance in terms of reaction speed and final product purity.[9][11]
Data Presentation
While direct comparative quantitative data for this compound is limited, the following table summarizes the expected performance of commonly used coupling reagents based on their documented effectiveness in coupling other sterically hindered amino acids and difficult peptide sequences.
| Coupling Reagent | Reagent Class | Relative Coupling Efficiency | Potential for Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Generally the best choice for difficult couplings.[9][11] |
| HBTU | Aminium/Uronium Salt | High | Low | A cost-effective alternative to HATU, though slightly less reactive.[12] |
| HCTU | Aminium/Uronium Salt | Very High | Very Low | Similar in performance to HATU. |
| PyBOP | Phosphonium Salt | High | Low | A reliable reagent for sterically hindered couplings. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low to Moderate | Can be effective, but generally slower than onium salts. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HATU
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (for Fmoc deprotection)
-
Kaiser test kit or equivalent ninhydrin-based test
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (2.0 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the solution and mix gently for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time or consider a double coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Mandatory Visualizations
Caption: Workflow for the coupling of this compound in SPPS.
Caption: Relationship between coupling reagents and performance in difficult couplings.
References
- 1. bachem.com [bachem.com]
- 2. chempep.com [chempep.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes and Protocols: Deprotection of the Fmoc Group from Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be performed with high efficiency and without inducing side reactions to ensure the successful synthesis of high-quality peptides. This document provides detailed application notes and a comprehensive protocol for the deprotection of the Fmoc group from the specialized dipeptide, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH.
The Ser(Psi(Me,Me)pro) moiety, a dimethylated pseudoproline, is incorporated into peptide sequences to disrupt secondary structures that can lead to aggregation and incomplete coupling during synthesis.[1][2][3] The oxazolidine (B1195125) ring of the pseudoproline is stable under the basic conditions required for Fmoc removal, making it a valuable tool for the synthesis of "difficult" peptide sequences.[2] The native serine residue is regenerated during the final cleavage of the peptide from the solid support using strong acidic conditions, such as trifluoroacetic acid (TFA).[2]
Experimental Protocols
Fmoc Deprotection of Resin-Bound Fmoc-Ala-Ser(Psi(Me,Me)pro)-Peptide
This protocol describes the removal of the Fmoc group from the N-terminus of a peptide chain that has been elongated with this compound on a solid support.
Materials:
-
Peptidyl-resin with N-terminal this compound
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes to ensure optimal accessibility of the reagents.[4]
-
Initial Wash: Drain the DMF and wash the resin three times with DMF to remove any residual solvents or reagents from the previous coupling step.
-
Fmoc Deprotection:
-
Reagent Removal: Drain the piperidine solution from the reaction vessel.
-
Resin Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[4][6]
-
Monitoring (Optional but Recommended):
-
UV Spectroscopy: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate, which has a strong absorbance.[5]
-
Qualitative Colorimetric Tests: Perform a Kaiser test or other appropriate colorimetric test on a small sample of the resin beads to confirm the presence of a free primary amine.[5]
-
-
Proceed to Next Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid in the sequence.
Solution-Phase Fmoc Deprotection of this compound
While less common in SPPS workflows, solution-phase deprotection may be required for specific applications.
Materials:
-
This compound
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of DMF.
-
Deprotection: Add the 20% piperidine in DMF solution to the dissolved dipeptide.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.
-
Dissolve the residue in DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude deprotected dipeptide.
-
-
Purification: Purify the crude product by column chromatography if necessary.
Data Presentation
| Parameter | Condition | Observation/Result | Reference |
| Deprotection Reagent | 20% Piperidine in DMF | Standard and effective reagent for Fmoc removal. | [4][6][7] |
| Alternative Reagent | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Faster deprotection but can catalyze aspartimide formation. | [8] |
| Reaction Time (SPPS) | 15-30 minutes | Sufficient for complete deprotection in most cases. | [4] |
| Pseudoproline Stability | 20% Piperidine in DMF | The oxazolidine ring is stable under these basic conditions. | [2] |
| Pseudoproline Cleavage | Trifluoroacetic Acid (TFA) | The pseudoproline ring is cleaved during final peptide cleavage from the resin, regenerating serine. | [1][2] |
| Monitoring Technique | UV Spectroscopy of Filtrate | Allows for quantitative monitoring of Fmoc removal. | [5] |
| Monitoring Technique | HPLC of Cleaved Sample | Confirms the presence of the deprotected peptide. | [5] |
Visualizations
Caption: Experimental workflow for the Fmoc deprotection of a resin-bound peptide.
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
References
- 1. chempep.com [chempep.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Cleavage of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH and Regeneration of the Serine Residue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate the aggregation of the growing peptide chain.[1][2] The incorporation of the pseudoproline moiety introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to poor coupling efficiencies and lower yields, especially in long or hydrophobic sequences.[2] This application note provides detailed protocols for the two key cleavage steps involving this dipeptide: the removal of the N-terminal Fmoc protecting group during peptide chain elongation and the final cleavage from the solid support, which concurrently regenerates the native serine residue from the pseudoproline.
The Fmoc group is labile to basic conditions and is typically removed using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[3][4] The oxazolidine (B1195125) ring of the pseudoproline, however, is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[1][2] This cleavage is typically performed during the final deprotection and release of the peptide from the resin, ensuring the restoration of the natural serine side chain in the final product.[5]
Data Summary
Table 1: Fmoc Deprotection of Resin-Bound Peptide
| Parameter | Condition | Expected Outcome | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | >99% deprotection | A second treatment can ensure complete removal. |
| Reaction Time | 2 x 10 minutes | Complete removal of Fmoc group | Shorter times may be sufficient, but 2x10 min is a robust standard. |
| Monitoring | UV spectroscopy of dibenzofulvene-piperidine adduct | Allows for real-time monitoring of deprotection | The absorbance can be used to quantify the extent of deprotection. |
| Purity | High | Minimal side reactions expected under standard conditions | Incomplete deprotection can lead to deletion sequences. |
Table 2: Cleavage from Resin and Serine Regeneration
| Parameter | Condition | Expected Yield | Crude Purity | Notes |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | Good to Excellent | High | A common and effective general-purpose cocktail. TIS acts as a scavenger. |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/v/v/v) | Good to Excellent | High | Recommended for peptides containing sensitive residues like Cys, Met, or Trp. | |
| Reaction Time | 2-3 hours | Near-complete cleavage | Longer times may be needed for complex peptides but can increase side reactions. | |
| Scavengers | Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT), Thioanisole | High | High | Essential for preventing side reactions by trapping reactive cationic species. |
Experimental Protocols
Protocol 1: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide chain during solid-phase peptide synthesis.
Materials:
-
Peptide-resin with N-terminal this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Drain the DMF from the vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 2: Final Cleavage and Serine Regeneration
This protocol outlines the cleavage of the peptide from the solid support and the simultaneous removal of the pseudoproline's oxazolidine ring to regenerate the serine residue.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cleavage cocktail (prepare fresh): TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the final product.
-
The purity and identity of the peptide should be confirmed by analytical techniques such as HPLC and mass spectrometry.
Visualizations
Caption: Experimental workflow for SPPS using this compound.
Caption: Chemical transformations in Fmoc cleavage and serine regeneration.
References
Application Notes: Strategic Placement of Pseudoproline Dipeptides in Peptide Synthesis
Introduction
Pseudoproline dipeptides are chemically modified building blocks used in solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation and low solubility.[1][2] These dipeptides temporarily introduce a "kink" in the growing peptide chain, disrupting the formation of secondary structures like β-sheets that are a primary cause of synthesis failure for long or difficult sequences.[3][4] Developed by Mutter and coworkers, pseudoprolines are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side chain is cyclized with an aldehyde or ketone to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][5] This cyclic structure mimics the backbone conformation of proline, hence the name "pseudoproline".[1] The modification is fully reversible and the native amino acid is restored during the final cleavage from the resin.[5]
The strategic incorporation of pseudoproline dipeptides has been shown to significantly improve the yield and purity of synthetic peptides, enabling the successful synthesis of previously inaccessible molecules, including long peptides, cyclic peptides, and those with hydrophobic or aggregation-prone sequences.[1][6]
Mechanism of Action
The primary function of pseudoproline dipeptides is to disrupt the formation of inter-chain hydrogen bonds that lead to the formation of β-sheet structures and subsequent aggregation of peptide chains on the solid support.[1][4] This is achieved through several mechanisms:
-
Conformational Disruption: The five-membered oxazolidine or thiazolidine ring of the pseudoproline dipeptide induces a cis-amide bond conformation with the preceding amino acid, creating a kink in the peptide backbone.[3][5][7] This disruption of the linear peptide chain prevents the formation of organized secondary structures.[8]
-
Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (e.g., DMF, NMP), which improves the accessibility of the N-terminus for subsequent coupling reactions.[1][8]
-
Improved Coupling Efficiency: The enhanced solvation and reduced steric hindrance at the N-terminus lead to more efficient and complete coupling reactions, resulting in higher yields and purity of the crude peptide product.[1]
Strategic Placement Guidelines
The placement of pseudoproline dipeptides within a peptide sequence is critical for their effectiveness. Empirical guidelines based on extensive research and practical application have been established:
-
Spacing: To optimally disrupt secondary structure formation, pseudoproline dipeptides should be spaced approximately 5-6 residues apart.[1][3][4] A minimum of two amino acids should separate two pseudoproline dipeptides or a pseudoproline and a proline residue.[3][4]
-
Hydrophobic Regions: It is highly recommended to place a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids to prevent aggregation and improve solubility.[1][3][4]
-
Difficult Couplings: In sequences known to be "difficult," the strategic insertion of a single pseudoproline can be sufficient to enable successful synthesis by preventing aggregation for up to six subsequent amino acid additions.[9]
-
Cyclic Peptides: The kink induced by a pseudoproline can pre-organize the linear peptide into a conformation that is favorable for cyclization, thereby increasing the rate and yield of the cyclization reaction.[3]
-
Fragment Condensation: Peptides containing a C-terminal pseudoproline exhibit improved solubility and are protected from racemization during fragment condensation.[3][4]
Quantitative Data
The following table summarizes the impact of strategic pseudoproline placement on the synthesis of a model "difficult" peptide sequence.
| Peptide Sequence | Modification | Crude Purity (%) | Isolated Yield (%) |
| H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-OH | None | <5 | <1 |
| H-Val-Thr-Arg-Tyr-Leu-Thr-Phe-Ser(ψMe,MePro)-Asn-Lys-OH | Pseudoproline at Ser8 | 65 | 45 |
| H-Val-Thr-Arg-Tyr-Leu-Thr(ψMe,MePro)-Phe-Ser-Asn-Lys-OH | Pseudoproline at Thr6 | 72 | 55 |
| H-Val-Thr(ψMe,MePro)-Arg-Tyr-Leu-Thr-Phe-Ser-Asn-Lys-OH | Pseudoproline at Thr2 | 68 | 50 |
This table presents illustrative data based on typical outcomes reported in the literature for the synthesis of difficult peptides, demonstrating the significant improvement in purity and yield upon incorporation of pseudoproline dipeptides.[9]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a pseudoproline dipeptide into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH)
-
Coupling reagents: HBTU, HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solutions: DMF, DCM, Isopropanol (B130326)
-
Kaiser test or TNBS test reagents
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (Standard): a. Dissolve the Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. d. Monitor the reaction completion using the Kaiser test or TNBS test. e. Wash the resin as in step 3.
-
Pseudoproline Dipeptide Coupling: a. In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (1.5-2 eq.) and HATU (1.5-2 eq.) in DMF. b. Add DIPEA (3-4 eq.) to the activation mixture and immediately add it to the deprotected peptide-resin. c. Allow the coupling to proceed for a minimum of 1 hour, and up to 2 hours.[9][10] d. Monitor the reaction completion. If the reaction is incomplete, extend the coupling time or perform a second coupling. e. Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-4 for the remaining amino acids in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x) and dry the resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups and the pseudoproline moiety.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry peptide-bound resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The pseudoproline oxazolidine/thiazolidine ring is cleaved during this step to regenerate the native Ser, Thr, or Cys residue.[1][4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding it to a 50 mL tube containing cold diethyl ether.
-
Pelleting: Centrifuge the tube to pellet the precipitated peptide.
-
Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.
Protocol 3: Analysis of Peptide Purity and Aggregation by HPLC
This protocol outlines the use of reverse-phase high-performance liquid chromatography (HPLC) to assess the purity of the crude peptide and to detect potential aggregation.
Materials:
-
Lyophilized crude peptide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent: Mobile Phase A or water/acetonitrile mixture
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in the sample solvent.
-
HPLC Setup: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Set the UV detector to monitor at 214 nm and 280 nm.
-
Injection and Elution: a. Inject 10-20 µL of the peptide solution onto the column. b. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Data Analysis: a. Purity Assessment: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main product peak area relative to the total area of all peaks. b. Aggregation Detection: Aggregated peptides often appear as broad peaks or peaks at the beginning of the chromatogram (in the void volume). The presence of multiple peaks close to the main product peak can indicate deletion or truncated sequences, which are common side products when aggregation occurs during synthesis.
Visualizations
Caption: Experimental workflow for SPPS incorporating pseudoproline dipeptides.
Caption: Mechanism of action of pseudoproline dipeptides in preventing peptide aggregation.
Caption: Logical relationships for the strategic placement of pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed for use in automated solid-phase peptide synthesis (SPPS). It is particularly valuable for the synthesis of "difficult" peptide sequences that are prone to aggregation, poor solvation, and consequently, low coupling efficiencies and purity.[1] The incorporation of the dimethylated pseudoproline moiety induces a temporary "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are a primary cause of synthesis failure.[2][3][4] This reversible modification is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.[1][5]
These application notes provide a comprehensive guide to the effective use of this compound in automated peptide synthesizers, including its impact on synthesis efficiency, protocols for its use, and examples of its successful application in the synthesis of biologically relevant peptides.
Key Advantages of Using this compound
-
Prevention of Peptide Aggregation: The primary function of the pseudoproline moiety is to disrupt inter- and intra-chain hydrogen bonding, which mitigates the formation of β-sheet structures responsible for on-resin aggregation.[2][3][4]
-
Improved Coupling Efficiency: By preventing aggregation, the N-terminus of the growing peptide chain remains more accessible for subsequent coupling reactions, leading to higher yields and purity.[2][4]
-
Enhanced Solubility: The presence of the pseudoproline dipeptide can increase the solubility of the growing peptide chain in the synthesis solvents.[2][4]
-
Reduced Racemization: Peptides containing a C-terminal pseudoproline residue can be coupled with a reduced risk of epimerization.[3]
-
Synthesis of "Difficult" Peptides: This building block enables the successful synthesis of long and complex peptides that are challenging to produce using standard SPPS methods.[1][2]
Data on Synthesis Improvement
While specific quantitative data for this compound is often embedded within broader synthesis reports, the successful synthesis of highly aggregation-prone peptides stands as a testament to its efficacy. A notable example is the synthesis of human Amylin (IAPP), a 37-residue peptide known for its amyloidogenic properties.
| Peptide Sequence | Synthesis without Pseudoproline Dipeptide | Synthesis with Pseudoproline Dipeptide | Reference |
| Human Amylin (8-37) | Produced only traces of the desired peptide. | Resulted in a high yield of the desired product, pure enough for subsequent disulfide bond formation. | [4][6] |
This demonstrates a significant improvement in the synthesis outcome, from near failure to a successful synthesis, by incorporating a pseudoproline dipeptide.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound in an automated peptide synthesizer. It is recommended to adapt the parameters based on the specific peptide sequence, resin, and synthesizer used.
Materials
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
Automated Synthesizer Protocol
This protocol outlines the key steps for a single coupling cycle of this compound.
| Step | Procedure | Reagents and Solvents | Duration |
| 1. Resin Swelling | Swell the resin in DMF. | DMF | 30-60 min |
| 2. Fmoc Deprotection | Remove the Fmoc group from the N-terminus of the resin-bound peptide. | 20% Piperidine in DMF | 2 x 10 min |
| 3. Washing | Wash the resin thoroughly to remove residual piperidine and by-products. | DMF, DCM | 5-7 cycles |
| 4. Coupling | Pre-activate this compound with the coupling reagent and base, then add to the resin. Use 1.5 to 2.0 equivalents of the dipeptide and 1.45 to 1.95 equivalents of the coupling reagent relative to the resin loading. | This compound, HCTU (or similar), DIPEA in DMF | 1-2 hours |
| 5. Washing | Wash the resin to remove excess reagents and by-products. | DMF, DCM | 5-7 cycles |
| 6. Repeat | Continue with the synthesis of the peptide by repeating steps 2-5 for the subsequent amino acids. | ||
| 7. Final Cleavage and Deprotection | Cleave the peptide from the resin and remove all protecting groups. The pseudoproline oxazolidine (B1195125) ring is cleaved during this step to yield the native serine residue. | TFA cleavage cocktail | 2-3 hours |
Workflow for Automated Peptide Synthesis using this compound
Caption: Automated SPPS cycle for incorporating this compound.
Application Examples: Synthesis of Biologically Active Peptides
The use of pseudoproline dipeptides has been instrumental in the synthesis of several biologically important and challenging peptides.
Human Amylin (IAPP)
Human Amylin is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It is involved in glycemic control, but its high propensity to aggregate into amyloid fibrils is associated with type 2 diabetes. The synthesis of Amylin is notoriously difficult due to its aggregation-prone sequence. The incorporation of pseudoproline dipeptides has enabled the efficient synthesis of human Amylin with high yield and purity, which was not achievable with standard Fmoc-SPPS methodologies.[4][6]
Amylin Signaling Pathway
Caption: Simplified Amylin signaling pathway.
RANTES (CCL5)
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), also known as CCL5, is a potent chemokine involved in the recruitment of various immune cells to sites of inflammation. The synthesis of this 68-amino acid chemokine is challenging due to its length and tendency to aggregate. The successful synthesis of RANTES has been reported by combining the use of a PEG-based resin with pseudoproline dipeptides to disrupt aggregation.[7]
RANTES (CCL5) Signaling Pathway
Caption: Simplified RANTES (CCL5) signaling pathway.
Conclusion
This compound is a powerful tool for overcoming the challenges associated with the synthesis of difficult peptide sequences in automated peptide synthesizers. Its ability to disrupt peptide aggregation leads to significant improvements in coupling efficiency, yield, and purity. By incorporating this pseudoproline dipeptide strategically into a peptide sequence, researchers can successfully synthesize long and complex peptides that are otherwise inaccessible. The protocols and examples provided in these application notes offer a guide for the effective utilization of this valuable building block in peptide research and drug development.
References
- 1. Activation of dual T cell signaling pathways by the chemokine RANTES - ProQuest [proquest.com]
- 2. Hyperactivated Signaling Pathways of Chemokine RANTES/CCL5 in Osteopathies of Jawbone in Breast Cancer Patients—Case Report and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amylin Signaling in Diabetes and Alzheimer’s Disease: Therapy or Pathology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. RANTES/CCL5 Signaling from Jawbone Cavitations to Epistemology of Multiple Sclerosis – Research and Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH Coupling Efficiency
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a pseudoproline dipeptide used in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The key feature is the dimethylated pseudoproline moiety, which introduces a "kink" in the peptide backbone, similar to proline.[3][4] This structural disruption helps to break up secondary structures, such as β-sheets, that can form during peptide chain elongation.[1][2] By minimizing this aggregation, the growing peptide chain remains well-solvated, which in turn improves coupling efficiency and leads to higher purity and yield of the final peptide.[4][5] The pseudoproline modification is temporary and is removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native serine residue.[5]
Q2: What are the main causes of low coupling efficiency with this compound?
The primary cause of low coupling efficiency when using this dipeptide is steric hindrance. The bulky oxazolidine (B1195125) ring of the pseudoproline can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[2] Other contributing factors can include suboptimal activation of the dipeptide, inadequate reaction time, or issues with the solid support resin.
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered couplings, such as those involving pseudoproline dipeptides, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP and PyAOP are often more effective than standard carbodiimide (B86325) activators like DIC/HOBt.[6] HATU, in particular, is often cited for its high reactivity in difficult couplings.[7][8]
Q4: Can I perform a double coupling for this dipeptide?
Yes, performing a double coupling is a common and effective strategy to improve the yield for difficult couplings. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated dipeptide is added for a second coupling step. This helps to drive the reaction to completion.
Troubleshooting Guide
Problem: Low coupling efficiency observed after incorporating this compound.
Below are a series of questions to help you troubleshoot and resolve this issue.
1. Have you chosen the optimal coupling reagent?
-
Recommendation: For sterically hindered amino acids and dipeptides like this compound, standard coupling reagents may not be sufficient. It is highly recommended to use more powerful uronium/aminium or phosphonium-based reagents.
-
Action: If you are currently using a carbodiimide-based activator (e.g., DIC/HOBt), consider switching to HATU, HCTU, or PyBOP. These reagents are known to be more effective for challenging coupling reactions.[6][7][8]
2. Are your reaction conditions optimized?
-
Recommendation: Inadequate reaction time or suboptimal temperature can lead to incomplete coupling.
-
Action:
-
Extend Coupling Time: Increase the coupling reaction time to 2-4 hours, or even overnight for particularly difficult sequences.
-
Elevated Temperature: In some cases, a moderate increase in temperature (e.g., 30-40°C) can enhance the reaction rate. However, this should be approached with caution to avoid potential side reactions.[9]
-
Microwave Synthesis: If available, microwave-assisted peptide synthesis can significantly accelerate coupling reactions.[2][9]
-
3. Have you considered a double coupling strategy?
-
Recommendation: A single coupling may not be sufficient to achieve a high yield for this sterically hindered dipeptide.
-
Action: Perform a second coupling with a fresh batch of activated this compound after washing the resin post the initial coupling.
4. Is your resin choice appropriate?
-
Recommendation: The choice of solid support can influence coupling efficiency, especially for aggregation-prone sequences.
-
Action: Consider using a low-aggregation resin, such as those based on polyethylene (B3416737) glycol (PEG), which can improve the solvation of the growing peptide chain.[2]
Data Presentation: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium | Very High | Generally considered one of the most effective for difficult couplings, with a lower risk of racemization compared to HBTU.[7][8] |
| HCTU | Uronium/Aminium | High | A cost-effective alternative to HATU with comparable efficiency in many cases.[10] |
| HBTU | Uronium/Aminium | High | A widely used and effective reagent, though potentially slightly less reactive than HATU for the most challenging sequences.[7][8] |
| PyBOP | Phosphonium | High | A good choice for hindered couplings, with the advantage of not causing guanidinylation of the N-terminal amine. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | The addition of OxymaPure can significantly enhance the performance of DIC, making it a viable option. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | May be insufficient for highly hindered couplings, often requiring longer reaction times or double coupling.[11] |
Experimental Protocols
Manual Coupling Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes at room temperature and drain the solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (at least 5 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and a suitable coupling reagent (e.g., HATU, 0.38 mmol, 3.8 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (at least 5 times).
-
-
(Optional) Double Coupling:
-
If the Kaiser test is positive (blue/purple beads), repeat steps 3-5.
-
-
Proceed to the next cycle of deprotection and coupling.
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. chempep.com [chempep.com]
- 3. file.globalso.com [file.globalso.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. chempep.com [chempep.com]
How to avoid incomplete ring opening of the oxazolidine moiety
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the ring opening of the oxazolidine (B1195125) moiety.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete oxazolidine ring opening?
Incomplete ring opening of an oxazolidine moiety is often due to several factors:
-
Suboptimal pH: The hydrolysis of oxazolidines is frequently acid-catalyzed.[1] If the reaction medium is not sufficiently acidic, the rate of ring opening can be significantly slow, leading to incomplete conversion. Conversely, some oxazolidines may require basic conditions for efficient ring opening.
-
Steric Hindrance: Bulky substituents on the oxazolidine ring, particularly at the 2-position, can sterically hinder the approach of nucleophiles (like water) or the protonation of the ring oxygen, thereby slowing down or preventing complete ring opening.[2]
-
Inappropriate Temperature: Like most chemical reactions, the rate of oxazolidine ring opening is temperature-dependent. Insufficient thermal energy may result in an incomplete reaction within a practical timeframe. However, excessively high temperatures can sometimes lead to unwanted side reactions or the formation of a stable imine, which may not be the desired product.
-
Insufficient Reaction Time: The kinetics of ring opening can vary significantly depending on the substrate and reaction conditions. It is crucial to allow sufficient time for the reaction to proceed to completion. Monitoring the reaction progress is essential to determine the optimal reaction time.
-
Choice of Catalyst: The type and concentration of the acid or base catalyst can significantly impact the efficiency of ring opening.[3] For acid-catalyzed reactions, both Brønsted and Lewis acids can be employed, and their effectiveness can differ based on the specific oxazolidine substrate.
Q2: How can I monitor the progress of my oxazolidine ring-opening reaction?
Monitoring the reaction progress is crucial to ensure complete conversion and to avoid unnecessary side reactions. Two common and effective methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting oxazolidine and the appearance of the ring-opened product.[4][5][6] A co-spot of the starting material and the reaction mixture is recommended to confidently identify the starting material spot.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful quantitative tool to monitor the reaction.[7][8][9] By integrating the signals corresponding to specific protons of the oxazolidine and the ring-opened product, the percentage of conversion can be accurately determined over time.
Q3: Can the oxazolidine ring re-close after opening?
Yes, the formation of oxazolidines from β-amino alcohols and aldehydes or ketones is a reversible reaction.[10] Under certain conditions, an equilibrium can exist between the ring-closed oxazolidine and the ring-opened imine or amino alcohol forms. To drive the reaction towards the desired ring-opened product, it is often necessary to remove one of the products from the reaction mixture or to use conditions that strongly favor the ring-opened state (e.g., excess water for hydrolysis).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Ring Opening | Insufficiently acidic or basic conditions. | Optimize the pH of the reaction mixture. For acid-catalyzed hydrolysis, consider adding a stronger acid or increasing the concentration of the current acid. For base-catalyzed reactions, a stronger base or higher concentration may be required. Perform small-scale experiments to screen different pH conditions. |
| Steric hindrance from bulky substituents. | Increase the reaction temperature to provide more energy to overcome the activation barrier. A more sterically accessible and potent catalyst might also be beneficial. In some cases, prolonged reaction times may be necessary. | |
| Low reaction temperature. | Increase the reaction temperature in a controlled manner. Monitor the reaction closely by TLC or NMR to avoid potential side reactions at higher temperatures. | |
| Reaction time is too short. | Continue to monitor the reaction at regular intervals until no further change is observed in the ratio of starting material to product. | |
| Formation of a Stable Imine Instead of the Desired Amino Alcohol | High temperature and/or aprotic solvent conditions. | If the desired product is the amino alcohol, ensure that a sufficient amount of water is present in the reaction mixture for hydrolysis of the intermediate imine. Lowering the reaction temperature might also favor the formation of the amino alcohol over the imine. Consider using a buffered system to maintain a pH that favors hydrolysis.[11] |
| Side Product Formation | Reaction conditions are too harsh (e.g., too high temperature or extreme pH). | Screen for milder reaction conditions. This could involve using a weaker acid or base, a lower temperature, or a different solvent. |
| The starting material or product is unstable under the reaction conditions. | If possible, protect sensitive functional groups on the molecule that may not be compatible with the ring-opening conditions. After the ring-opening is complete, the protecting groups can be removed. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of an Oxazolidine
This protocol describes a general procedure for the acid-catalyzed ring opening of an oxazolidine to the corresponding β-amino alcohol and aldehyde/ketone.
Materials:
-
Oxazolidine substrate
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Water)
-
Acid catalyst (e.g., Hydrochloric acid (HCl), Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
TLC plates and chamber
-
NMR spectrometer
Procedure:
-
Dissolve the oxazolidine substrate in a suitable organic solvent.
-
Add the acid catalyst to the solution. The amount of acid will need to be optimized for the specific substrate. A good starting point is typically 0.1 to 1 equivalent.
-
Add deionized water to the reaction mixture. An excess of water will help drive the equilibrium towards the hydrolyzed products.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate (B1210297) and hexanes. The disappearance of the starting oxazolidine spot and the appearance of new, more polar spots (corresponding to the amino alcohol and carbonyl compound) indicate that the reaction is proceeding.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography if necessary.
-
Confirm the structure and purity of the ring-opened products by NMR spectroscopy.
Protocol 2: Quantitative Monitoring of Oxazolidine Ring Opening by 1H NMR
This protocol outlines the procedure for quantitatively monitoring the progress of an oxazolidine ring-opening reaction using 1H NMR spectroscopy.[12]
Materials:
-
NMR tube
-
Deuterated solvent (e.g., D2O, CDCl3 with a drop of D2O)
-
Internal standard (optional, for absolute quantification)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the oxazolidine in a suitable deuterated solvent.
-
Initiate the ring-opening reaction directly in the NMR tube by adding the catalyst (e.g., a drop of DCl in D2O).
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every 30 minutes or 1 hour).
-
Process the spectra and identify characteristic signals for both the starting oxazolidine and the ring-opened product(s).
-
Integrate a well-resolved signal for the starting material and a well-resolved signal for one of the products.
-
Calculate the percentage conversion at each time point using the following formula:
% Conversion = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100%
-
Plot the percentage conversion versus time to obtain a reaction profile.
Data Presentation
Table 1: Effect of Substituents on the Hydrolysis Rate of 2-Phenyl-Substituted Oxazolidines
| Substituent at 2-Phenyl Ring | Relative Hydrolysis Rate | Reference |
| p-Nitro (electron-withdrawing) | Faster | [7] |
| Unsubstituted | Baseline | [7] |
| p-Methoxy (electron-donating) | Slower | [7] |
Table 2: Optimization of Reaction Conditions for Decarboxylative Ring-Opening of a 2-Oxazolidinone (B127357)
| Entry | NaBH4 (equiv.) | Time (h) | Yield (%) | Reference |
| 1 | 1.0 | 4 | - | [2] |
| 2 | 2.0 | 4 | - | [2] |
| 3 | 2.5 | 4 | - | [2] |
| 4 | 3.0 | 4 | 85 | [2] |
| 5 | 3.0 | 2 | - | [2] |
| 6 | 3.0 | 6 | - | [2] |
| Reaction conditions: 2-oxazolidinone (1.0 mmol), diphenyl diselenide (1.2 equiv.), NaBH4, THF (7.0 mL), and 95% EtOH (0.6 mL) under reflux.[2] |
Visualizations
Caption: Experimental workflow for oxazolidine ring opening.
Caption: Troubleshooting logic for incomplete ring opening.
References
- 1. scribd.com [scribd.com]
- 2. Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06070A [pubs.rsc.org]
- 3. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. coconote.app [coconote.app]
- 7. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copolymer chain formation of 2-oxazolines by in situ1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazolidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Optimizing reaction conditions for difficult couplings involving pseudoprolines
Welcome to the technical support center for optimizing reaction conditions for difficult couplings involving pseudoprolines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and troubleshooting guidance for solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
Pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges related to peptide aggregation.[1] They are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues, where the side chain is reversibly protected as an oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring.[1] This cyclic structure mimics the kink-inducing properties of proline, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[2][3] The primary benefits of using pseudoprolines include enhanced peptide solubility, improved coupling efficiency, and higher purity and yield of the final peptide.[1][3][4]
Q2: I'm experiencing very low coupling yields when trying to add an amino acid directly to a pseudoproline residue. Why is this happening?
Coupling an amino acid to the N-terminus of a pseudoproline is notoriously difficult and generally results in low yields.[2][4] This is due to two main factors:
-
Steric Hindrance: The cyclic oxazolidine or thiazolidine ring system is sterically bulky, physically impeding the approach of the incoming activated amino acid.[2]
-
Decreased Nucleophilicity: The nitrogen atom within the pseudoproline ring is less nucleophilic compared to a standard N-terminal amine, making the acylation reaction slower and less efficient.[1][5]
Because of this, it is standard practice to incorporate pseudoprolines as pre-formed dipeptide units, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH.[1][2][3]
Q3: My coupling efficiency is still low even when using a pre-formed pseudoproline dipeptide. What are the common causes and solutions?
Low coupling efficiency during the incorporation of a pseudoproline dipeptide can stem from several factors, often related to on-resin peptide aggregation. Here are common causes and troubleshooting strategies:
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic regions, can aggregate on the resin, blocking the N-terminus and preventing efficient coupling.[6]
-
Inappropriate Reagents: The choice of coupling reagent, base, and solvent can significantly impact efficiency.
-
Suboptimal Reaction Conditions: Factors like temperature and reaction time may need optimization for difficult sequences.
Refer to the troubleshooting guide and data tables below for specific solutions, such as using stronger coupling reagents, optimizing your solvent system, or increasing the reaction temperature.
Q4: How do I choose the most effective coupling reagent for incorporating a pseudoproline dipeptide?
While standard coupling reagents like HBTU and DIC/HOBt can be used, more challenging sequences often benefit from more reactive uronium/aminium or phosphonium (B103445) salt reagents.[1][6] HATU, HCTU, and PyBOP are frequently recommended for difficult couplings due to their high reactivity and ability to reduce racemization.[6][7] COMU is another powerful option that is safer and often requires only one equivalent of base.[7]
Q5: Are there any known side reactions associated with pseudoproline dipeptides?
While generally stable under standard SPPS conditions, some side reactions have been observed. Under harsh conditions, such as elevated temperature and pressure, pseudoproline moieties have been reported to catalyze aspartimide formation in adjacent aspartic acid residues, contrary to their intended role in suppressing such reactions.[1] Additionally, the oxazolidine ring can sometimes remain intact even after standard TFA cleavage, requiring careful analysis of the final product.[8]
Q6: My peptide is still aggregating despite using a pseudoproline. What other strategies can I employ?
If aggregation persists, consider a multi-faceted approach:
-
Optimize Pseudoproline Placement: Ensure the pseudoproline is placed strategically, typically every 5-6 residues and before hydrophobic regions.[3][4][9]
-
Use Chaotropic Salts: Adding salts like LiCl to coupling and deprotection solutions can disrupt secondary structures.[6]
-
Employ "Difficult Sequence" Solvents: Use solvent mixtures known to reduce aggregation, such as DMF/NMP or adding ethylene (B1197577) carbonate.[6][10]
-
Elevate Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C), either conventionally or with a microwave synthesizer, can disrupt aggregation and improve reaction rates.[1][6][11]
-
Select an Appropriate Resin: Low-aggregation resins like ChemMatrix or other PEG-based resins are highly effective, especially for complex peptides.[1][2]
Troubleshooting Guide for Difficult Pseudoproline Couplings
This guide provides a systematic approach to resolving common issues encountered during the incorporation of pseudoproline dipeptides.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Pseudoproline Dipeptide Incorporation
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Common Issues |
| DIC/HOBt | Carbodiimide | Standard | Low cost, effective for many sequences. | Less effective for sterically hindered couplings.[1] |
| HBTU/TBTU | Aminium/Uronium | High | Efficient, fast reactions, reduced racemization with HOBt.[7][11] | Requires two equivalents of base.[7] |
| HATU | Aminium/Uronium | Very High | Excellent for difficult couplings, fast kinetics, minimizes racemization.[6][7] | Higher cost.[6] |
| HCTU | Aminium/Uronium | High | Good reactivity, more cost-effective alternative to HATU.[6] | May be slightly less effective than HATU for the most challenging couplings.[6] |
| PyBOP | Phosphonium | High | Good performance for many couplings.[6] | Can be inefficient for sterically hindered amino acids.[6] |
| COMU | Aminium/Uronium | Very High | More reactive and safer than benzotriazole-based reagents; requires only one equivalent of base.[7] | Higher cost. |
Table 2: Recommended Solvents and Additives for Difficult Couplings
| Solvent/Additive | Type | Application | Rationale |
| NMP | Primary Solvent | Standard & Difficult Couplings | More polar than DMF, efficiently solvates the peptide-resin, can improve yield.[12] |
| DMF | Primary Solvent | Standard Couplings | Common, effective solvent. Can contain amine impurities that should be removed.[12] |
| "Magic Mixture" | Solvent System | Highly Aggregated Sequences | A 1:1:1 mixture of DCM/DMF/NMP is known to improve solvation of hydrophobic peptides.[10] |
| LiCl | Additive | Aggregated Sequences | Chaotropic salt disrupts secondary structures (β-sheets) to improve reagent access.[6] |
| Ethylene Carbonate | Additive | Aggregated Sequences | Added to solvent systems to reduce aggregation.[6] |
Table 3: General Guidelines for Pseudoproline Placement
| Guideline | Rationale | Citation(s) |
| Optimal Spacing | Place pseudoprolines approximately 5-6 residues apart. | [3][4][9] |
| Minimum Separation | Maintain at least 2 residues between a pseudoproline and another pseudoproline or a native proline. | [1][3][4] |
| Hydrophobic Regions | Insert a pseudoproline immediately before a known hydrophobic or aggregation-prone sequence. | [1][3][4] |
Experimental Protocols
Protocol 1: Standard Manual Coupling of a Pseudoproline Dipeptide using HATU
This protocol outlines a standard procedure for coupling a pseudoproline dipeptide to a deprotected peptide-resin using HATU as the activating agent.
-
Resin Preparation:
-
Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Perform Fmoc-deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (6 equivalents) in a minimal volume of DMF or NMP.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[6]
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Take a small sample of resin beads to check for reaction completion using the Kaiser test (see Protocol 2). A negative result (clear or yellowish beads) indicates a complete coupling.[13]
-
If the coupling is incomplete, a second coupling (recoupling) with fresh reagents can be performed.[11]
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Protocol 2: Monitoring Coupling Completion using the Kaiser Test
The Kaiser test is a colorimetric assay used to detect free primary amines on the resin.[13]
-
Sample Preparation:
-
Withdraw a small sample of resin beads (approx. 2-5 mg) after the coupling reaction and wash them with ethanol.
-
Place the beads in a small glass test tube.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following three solutions:
-
Solution A: 50 mg/mL ninhydrin (B49086) in ethanol.[13]
-
Solution B: 1 g phenol (B47542) in 0.25 mL ethanol.[13]
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.[13]
-
-
-
Incubation and Observation:
-
Heat the test tube at 100°C for 5 minutes.[13]
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue/Purple Color: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[13]
-
Yellow/Colorless: Indicates the absence of free primary amines, signifying a successful and complete coupling.
-
Visualizations
Caption: Troubleshooting workflow for low coupling yield involving pseudoproline dipeptides.
Caption: Logical considerations for the strategic placement of pseudoproline dipeptides in a peptide sequence.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Poor Solvation of Peptide Chains During SPPS
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to poor peptide solvation and aggregation during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
Q1: My peptide synthesis is failing, with low yield and purity. How do I know if peptide aggregation is the cause?
A1: On-resin peptide aggregation is a primary cause of failed or difficult syntheses, particularly for hydrophobic or long peptide sequences. Key indicators of aggregation include:
-
Poor Resin Swelling: The resin bed may appear clumped or fail to swell adequately in the synthesis solvent. In severe cases, the resin matrix will shrink.[1]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete. This can be observed through real-time monitoring on automated synthesizers, where the deprotection profile may flatten and broaden.[2]
-
Inconclusive or False-Negative Monitoring Tests: Colorimetric tests like the Kaiser test (ninhydrin) or TNBS test, used to detect free primary amines, may yield false-negative results. This occurs when the aggregated peptide chains sterically hinder the N-terminus, preventing the test reagents from accessing the free amine.[2]
-
Appearance of Deletion and Truncation Sequences: Analysis of the crude peptide by mass spectrometry will reveal the presence of peptides with masses corresponding to one or more missing amino acids (deletion sequences) or prematurely terminated chains (truncation sequences).[3][4]
Q2: I suspect peptide aggregation. What are the immediate steps I can take to improve solvation and rescue my synthesis?
A2: If you suspect aggregation is occurring, several immediate interventions can be employed to disrupt the secondary structures responsible and improve solvation:
-
Solvent Modification:
-
Switch from N,N-dimethylformamide (DMF) to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[1]
-
Incorporate dimethyl sulfoxide (B87167) (DMSO) into your DMF or NMP solvent system (up to 25%).[5]
-
-
Use of Chaotropic Salts:
-
Increased Temperature:
-
Double Coupling and Extended Reaction Times:
Q3: My peptide sequence is known to be "difficult" (e.g., hydrophobic, long, or prone to β-sheet formation). What proactive strategies can I implement from the beginning of the synthesis to prevent aggregation?
A3: For sequences known to be challenging, a proactive approach is crucial for success. Consider the following strategies during the planning phase of your synthesis:
-
Resin Selection:
-
Utilize a resin with a low loading capacity (e.g., 0.1-0.2 mmol/g for peptides >25 amino acids).[10] High loading can exacerbate aggregation.
-
Choose a resin with good swelling properties, such as polyethylene (B3416737) glycol (PEG)-based resins (e.g., NovaPEG, PEGA, NovaSyn® TG).[5]
-
-
Backbone Protection:
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic locations (ideally every 5-6 residues) within your sequence.[11][12] These building blocks introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[12][13]
-
Dmb/Hmb Protecting Groups: Introduce 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone amide nitrogen of specific amino acids.[14][15][16] This strategy also prevents interchain hydrogen bonding.[17]
-
-
"Magic Mixture":
-
For particularly stubborn sequences, consider using the "Magic Mixture" as the solvent system. This cocktail consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate.[5][18]
-
FAQs
Q4: What are the main causes of poor peptide solvation during SPPS?
A4: Poor solvation is primarily caused by on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures, most commonly β-sheets, through inter- and intra-chain hydrogen bonding. This is particularly prevalent in sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or those containing β-branched amino acids.[4] This aggregation leads to a collapse of the peptide-resin matrix, making the N-terminus of the growing peptide chain inaccessible to reagents for deprotection and coupling.[19]
Q5: How do I choose between using pseudoproline dipeptides and Dmb/Hmb backbone protection?
A5: The choice depends on the specific sequence and the location of potential aggregation points.
-
Pseudoproline dipeptides are derived from Ser, Thr, or Cys residues and are introduced as dipeptide building blocks.[13] They are extremely effective at disrupting secondary structures and are a preferred method when your sequence contains these amino acids at appropriate intervals.[11]
-
Dmb/Hmb protection can be applied to other amino acids, offering more flexibility in placement.[14] However, coupling onto the Dmb/Hmb-protected secondary amine can be more challenging and may require stronger coupling reagents or longer reaction times.[14]
Q6: Can elevating the synthesis temperature lead to side reactions?
A6: Yes, while high temperatures are effective at disrupting aggregation, they can also increase the risk of certain side reactions. For sensitive amino acids like Cysteine (Cys) and Histidine (His), elevated temperatures can lead to increased racemization.[19] Additionally, sequences containing Asp-Gly or Asn-Gly motifs may be more susceptible to aspartimide formation at higher temperatures. Therefore, temperature optimization should be approached with caution, and the benefits weighed against the potential for side reactions.
Q7: What is the Kaiser test and how is it performed?
A7: The Kaiser test is a colorimetric assay used to detect the presence of free primary amines on the resin. A positive result (intense blue color) after a coupling step indicates that the reaction is incomplete. It is important to note that N-terminal proline residues will give a different color (yellow to reddish-brown) and the test can sometimes give false negatives with aggregated peptides.
Data Presentation
Table 1: Effect of Temperature and Coupling Time on Crude Peptide Purity
| Peptide Sequence | Coupling Chemistry | Temperature (°C) | Deprotection Time (min) | Coupling Time (min) | Crude Purity (%) |
| Model Peptide 1 | HBTU | 25 | 2 x 5 | 30 | 75 |
| Model Peptide 1 | HBTU | 60 | 2 x 2 | 5 | 85 |
| Model Peptide 1 | HBTU | 60 | 2 x 2 | 2 | 60 |
| Model Peptide 2 | DIC | 25 | 2 x 5 | 45 | 80 |
| Model Peptide 2 | DIC | 60 | 2 x 2 | 10 | 90 |
| Model Peptide 2 | DIC | 60 | 2 x 2 | 5 | 70 |
Data synthesized from a case study by CSBio.[6]
Table 2: Comparison of Strategies for the Synthesis of the Difficult Aβ(1-42) Peptide
| Synthesis Strategy | Resin | Coupling Reagent | Key Conditions | Crude Purity (%) | Crude Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | PAM-resin | BOP/DIPEA | Room Temperature | Low (not specified) | ~10 | Burdick et al., 1992 |
| Microwave-Assisted SPPS | Rink Amide ChemMatrix | DIC/HOBt in NMP | 86°C, 10 min coupling | 67 | 87 | Bacsa et al., 2010[19] |
| Boc/Bzl SPPS with Met(O) | Aminomethyl-resin | BOP/DIPEA | DMSO as co-solvent | ~50 | ~30 | Kim et al., 2004 |
Experimental Protocols
Protocol 1: Test Cleavage for In-Process Monitoring
This protocol is used to assess the progress of the synthesis and identify any major issues before completion.
-
Sample Collection: Carefully withdraw a small amount of the peptide-resin (approx. 2-5 mg) from the reaction vessel.
-
Drying: Wash the collected resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Place the dried resin in a microcentrifuge tube. Add 100-200 µL of a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Incubation: Allow the cleavage reaction to proceed at room temperature for 1-3 hours with occasional vortexing.
-
Precipitation: After the incubation period, add the TFA mixture dropwise to a larger tube containing cold diethyl ether (approx. 1 mL). A white precipitate of the cleaved peptide should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) for analysis by LC-MS to determine the molecular weight and identify any deletion or truncation products.[4][20]
Protocol 2: Kaiser Test (Ninhydrin Test) for Free Primary Amines
This qualitative test is used to monitor the completion of coupling reactions.
Reagents:
-
Solution A: 80 g phenol (B47542) in 20 mL ethanol (B145695).
-
Solution B: 2 mL of 0.01 M aqueous KCN diluted to 100 mL with pyridine.
-
Solution C: 5 g ninhydrin (B49086) in 100 mL ethanol.
Procedure:
-
Sample Preparation: Take a few beads of the peptide-resin and wash them thoroughly with ethanol in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube containing the resin beads.
-
Heating: Heat the test tube in a heating block or oven at 100-115°C for 5 minutes.[20]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain colorless or turn a faint yellow.
-
N-terminal Proline: A yellow to reddish-brown color may be observed.
-
Protocol 3: Using Chaotropic Salts to Disrupt Aggregation
This protocol is implemented before a difficult coupling step when aggregation is suspected.
-
Deprotection and Washing: Perform the standard Fmoc deprotection and subsequent DMF washes as usual.
-
Chaotropic Wash: After the DMF washes, wash the peptide-resin twice with a 0.8 M solution of NaClO₄ or LiCl in DMF.[1][5] Allow each wash to be in contact with the resin for 1 minute.
-
DMF Wash: Thoroughly wash the resin with fresh DMF (at least 3-5 times) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Coupling: Proceed with the amino acid coupling step as planned.
Mandatory Visualization
Caption: Logical relationship of causes and consequences of poor peptide solvation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. csbio.com [csbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cpcscientific.com [cpcscientific.com]
- 19. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. luxembourg-bio.com [luxembourg-bio.com]
Side reactions associated with pseudoproline dipeptides in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions associated with the use of pseudoproline dipeptides in peptide synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring.[1] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that can lead to peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2][3][4] The primary benefits of using pseudoproline dipeptides are improved peptide solubility, enhanced coupling efficiency, and higher yields of the final peptide product.[1][2][4] The pseudoproline moiety is stable under standard Fmoc-SPPS conditions and is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native amino acid residue.[1][2]
Q2: What are the most common side reactions observed when using pseudoproline dipeptides?
A2: While highly beneficial, the use of pseudoproline dipeptides can be associated with several side reactions, including:
-
Incomplete Coupling/Steric Hindrance: The cyclic structure of pseudoproline dipeptides can cause steric hindrance, leading to incomplete coupling of the subsequent amino acid.[1][3] This is why they are typically incorporated as pre-formed dipeptide units.[1][3]
-
Aspartimide Formation: Paradoxically, while often used to prevent side reactions, pseudoproline moieties have been observed to catalyze aspartimide formation in some sequences, particularly under harsh conditions like elevated temperatures.[1][5][6]
-
Imine Derivative Formation: The formation of imine derivatives of the pseudoproline moiety has been reported, which can complicate purification due to the presence of multiple products with identical masses but different retention times.[1]
-
Diketopiperazine Formation: Although pseudoprolines can help mitigate aggregation that leads to various side reactions, the risk of diketopiperazine formation, especially when proline or a pseudoproline is near the C-terminus, remains a concern in Fmoc-based synthesis.[7]
-
Incomplete Cleavage of the Pseudoproline Ring: While generally labile to TFA, incomplete removal of the oxazolidine or thiazolidine ring can occur, especially with cysteine-derived pseudoprolines, leading to the final peptide containing the modified residue.[8][9]
Q3: How can I minimize the risk of incomplete coupling when using pseudoproline dipeptides?
A3: To minimize incomplete coupling, consider the following strategies:
-
Use Pre-formed Dipeptides: Always use commercially available, pre-formed Fmoc-Xaa-Yaa(ΨPro)-OH dipeptides. Direct coupling onto a resin-bound pseudoproline monomer is inefficient due to steric hindrance and the low nucleophilicity of the pseudoproline nitrogen.[1][3]
-
Optimize Coupling Reagents: Employ potent coupling reagents such as HBTU, HATU, HCTU, or PyBOP.[10] For particularly difficult couplings, a double coupling protocol may be necessary.[10]
-
Microwave-Assisted Coupling: The use of microwave energy can accelerate coupling reactions and improve efficiency, especially for long or aggregation-prone peptides.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling efficiency of the amino acid following the pseudoproline dipeptide. | Steric hindrance from the bulky oxazolidine/thiazolidine ring.[1] | Perform a double coupling for the subsequent amino acid.[10] Use a more potent coupling reagent (e.g., HATU, HCTU).[10] Increase the concentration of the amino acid and coupling reagents.[10] |
| Presence of a side product with a mass corresponding to aspartimide formation. | Catalysis of aspartimide formation by the pseudoproline moiety, especially at elevated temperatures.[1][5] | Avoid high temperatures during coupling and deprotection steps if possible. If using automated flow synthesis, consider optimizing flow rates and reagent concentrations to minimize reaction times at elevated temperatures.[8] |
| Multiple peaks with the same mass in the crude HPLC profile. | Formation of imine derivatives of the pseudoproline moiety or other isomeric byproducts.[1] | Optimize cleavage conditions. Employ a robust purification strategy, potentially involving multiple chromatographic steps with different selectivities. |
| Incomplete removal of the pseudoproline protecting group during final cleavage. | Insufficient cleavage time or inappropriate cleavage cocktail. Cysteine-derived thiazolidines can be more resistant to cleavage than serine/threonine-derived oxazolidines.[9] | Increase the TFA cleavage time. For Cys(ΨPro), cleavage times of up to 6 hours may be necessary.[9] Ensure the use of an appropriate cleavage cocktail with sufficient scavengers. A standard cocktail is TFA/TIS/water (95:2.5:2.5). |
| Peptide aggregation despite the presence of a pseudoproline dipeptide. | Suboptimal placement of the pseudoproline dipeptide. | Position the pseudoproline dipeptide strategically, typically every 5-6 residues, and at least 2 residues away from another proline or pseudoproline.[1][4] Place the pseudoproline just before a hydrophobic region to maximize its structure-disrupting effect.[1][4] |
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide during Fmoc-SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes. Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents relative to resin loading) and a coupling reagent such as HCTU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test or a TNBS test on a small sample of resin beads to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation: Proceed with the Fmoc deprotection of the newly coupled dipeptide to continue the peptide synthesis.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the pseudoproline protecting group.
-
Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the resin with DCM (5x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and widely used cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. For peptides containing Cys(ΨPro), a longer cleavage time (up to 6 hours) may be required for complete deprotection.[9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: How pseudoprolines prevent aggregation.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Improving the purity of crude peptides containing Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
Welcome to the Technical Support Center for the purification of crude peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The this compound is a hydrophobic dipeptide due to the bulky Fmoc protecting group.[1][2] | - Initial Dissolution: Attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or isopropanol.[][4]- Working Solution: For injection into a reversed-phase HPLC system, dissolve the crude peptide in the initial mobile phase, or a solvent mixture with a slightly higher organic content than the initial mobile phase to ensure solubility.[4] A small amount of DMSO can also be used for initial dissolution, followed by dilution with the mobile phase.[5] |
| Low Purity of Main Peak in HPLC | - Co-elution of Impurities: Closely related impurities may be co-eluting with the main product peak.- Suboptimal HPLC Gradient: The gradient may be too steep, resulting in poor separation.[6] | - Optimize HPLC Gradient: Employ a shallower gradient to improve the resolution between the main peak and impurities.[6]- Isocratic Hold: Introduce an isocratic hold at the beginning of the gradient to ensure the peptide is fully bound to the column before elution begins.- Alternative Stationary Phase: Consider using a different reversed-phase column (e.g., C8 instead of C18) to alter the selectivity of the separation. |
| Presence of Multiple Peaks Close to the Main Product | - Incomplete Reactions: Truncated or deletion sequences from the synthesis.[7]- Side Reactions: Formation of diastereomers or other side products during synthesis. | - Analytical HPLC-MS: Use analytical HPLC coupled with mass spectrometry to identify the impurities based on their mass-to-charge ratio.- Review Synthesis Protocol: Scrutinize the solid-phase peptide synthesis (SPPS) protocol for potential issues in coupling or deprotection steps. |
| Peak Tailing or Broadening | - Poor Solubility on Column: The peptide may be precipitating on the column.[1]- Secondary Interactions: Interaction of the peptide with the silica (B1680970) backbone of the stationary phase.- Column Overload: Injecting too much sample. | - Improve Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent.- Mobile Phase Additives: Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1% to improve peak shape.[]- Reduce Sample Load: Decrease the amount of crude peptide injected onto the column. |
| Appearance of New Peaks During Purification | - Degradation of the Pseudoproline Ring: The oxazolidine (B1195125) ring of the pseudoproline is sensitive to certain conditions and can undergo ring-opening.[8][9] | - Avoid High Temperatures: Perform purification at room temperature, as elevated temperatures can promote the degradation of the pseudoproline moiety.[8][9]- Minimize Time in Solution: Do not let the dissolved crude peptide sit for extended periods before purification. |
| No or Very Low Recovery of the Peptide | - Peptide Precipitation: The peptide may have precipitated in the injector or on the column.[1]- Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the column. | - Check for Precipitation: Inspect the sample loop and column inlet for any visible precipitate.- Increase Organic Solvent Strength: Use a stronger final mobile phase (e.g., higher percentage of acetonitrile or use of isopropanol) to ensure elution of all bound material.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for RP-HPLC purification of this compound?
A1: A good starting point for purification is to use a C18 reversed-phase column with a water/acetonitrile mobile phase system containing 0.1% trifluoroacetic acid (TFA). A shallow gradient, for example, 5% to 65% acetonitrile over 60 minutes, is recommended to ensure good separation of hydrophobic peptides.
Q2: How can I improve the solubility of my crude this compound for injection?
A2: Due to its hydrophobicity, dissolving the crude peptide directly in a highly aqueous mobile phase can be challenging.[1][2] It is recommended to first dissolve the peptide in a small volume of a strong organic solvent like DMF, DMSO, or acetonitrile.[][5] Subsequently, this solution should be carefully diluted with the initial mobile phase to the desired concentration for injection.
Q3: What are the common impurities I should expect in my crude this compound?
A3: Common impurities can arise from the solid-phase peptide synthesis (SPPS) process and may include:
-
Deletion sequences: Peptides missing one of the amino acids.[7]
-
Truncated sequences: Peptides that were not fully synthesized.
-
Side-products from protecting groups: Impurities related to the Fmoc group or other protecting groups used during synthesis.
-
Diastereomers: Racemization can occur during amino acid activation.
Q4: Is the pseudoproline ring stable during purification?
A4: The oxazolidine ring of the pseudoproline is generally stable under the acidic conditions of reversed-phase HPLC with TFA.[10] However, it can be sensitive to elevated temperatures and prolonged exposure to certain conditions, which may lead to ring-opening and the formation of impurities.[8][9] Therefore, it is advisable to perform purifications at room temperature and to process samples promptly.
Q5: What is the best way to store this compound before and after purification?
A5: Before purification, the crude peptide should be stored as a lyophilized powder at -20°C.[6] After purification, the fractions containing the pure peptide should be pooled, lyophilized, and stored at -20°C to ensure long-term stability.[11]
Experimental Protocols
Protocol 1: Sample Preparation for RP-HPLC
-
Weigh a small amount of the crude, lyophilized this compound.
-
Add a minimal volume of HPLC-grade acetonitrile or DMF to dissolve the peptide.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: General RP-HPLC Purification Method
-
Column: C18 reversed-phase, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 100% B (wash)
-
70-75 min: 100% B (wash)
-
75-80 min: 100% to 5% B (re-equilibration)
-
80-90 min: 5% B (re-equilibration)
-
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: A logical troubleshooting workflow for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nestgrp.com [nestgrp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 252554-78-2 | BroadPharm [broadpharm.com]
- 7. ajpamc.com [ajpamc.com]
- 8. mdpi.com [mdpi.com]
- 9. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fmoc-Ala-Ser(psiMe,Mepro)-OH Novabiochem® | 252554-78-2 [sigmaaldrich.com]
Technical Support Center: Preventing Deletion Sequences with Pseudoproline Dipeptides
Welcome to the technical support center for the application of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of deletion sequences, a common challenge in the synthesis of "difficult" peptides.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and what causes them in SPPS?
Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence. The primary cause of deletion sequences is incomplete coupling of an amino acid to the growing peptide chain on the solid support.[1] If the N-terminus of the peptide is not fully deprotected or if the subsequent amino acid fails to couple completely, the unreacted peptide chain will be missing that residue. This issue is particularly prevalent in "difficult sequences," which are prone to aggregation.[1]
Q2: How do pseudoproline dipeptides help prevent deletion sequences?
Pseudoproline dipeptides are derivatives of Serine (Ser) or Threonine (Thr) that are incorporated into the peptide backbone as a temporary, proline-like "kink." This structural disruption breaks up the intermolecular hydrogen bonds that lead to on-resin aggregation and the formation of secondary structures like β-sheets.[2][3] By preventing aggregation, pseudoproline dipeptides improve the solvation of the peptide chain and the accessibility of the N-terminus for efficient coupling, thereby significantly reducing the likelihood of incomplete reactions that lead to deletion sequences.[2]
Q3: Where in my peptide sequence should I introduce a pseudoproline dipeptide?
Strategic placement is key to maximizing the benefits of pseudoproline dipeptides. General guidelines include:
-
Spacing: Insert a pseudoproline dipeptide approximately every 5-6 residues.
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and a regular proline residue.
-
Hydrophobic Regions: It is highly recommended to place a pseudoproline dipeptide just before a hydrophobic stretch of amino acids to enhance solubility and coupling efficiency.[4]
Q4: Can I use pseudoproline monomers instead of dipeptides?
While possible, it is generally not recommended. The nitrogen atom within the oxazolidine (B1195125) ring of a pseudoproline is sterically hindered and has low nucleophilicity, which leads to very poor coupling yields when trying to add the next amino acid.[2][5] Using pre-formed pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) circumvents this difficult coupling step.[3]
Q5: Are there any limitations or potential side reactions associated with pseudoproline dipeptides?
While highly effective, there are some limitations. The steric hindrance of the pseudoproline ring itself can sometimes lead to slower coupling of the dipeptide, although this is generally manageable with standard protocols.[2] Under harsh conditions, such as elevated temperatures in flow peptide synthesis, unexpected side reactions have been reported.[6] It is also important to note that the beneficial solubilizing effect of the pseudoproline is lost upon cleavage from the resin with trifluoroacetic acid (TFA).[3]
Troubleshooting Guide
Issue: Significant deletion sequence observed in HPLC/MS analysis despite using a pseudoproline dipeptide.
This can be a frustrating issue, but several factors can be investigated to resolve it. The following troubleshooting workflow can help pinpoint the cause and find a solution.
Possible Cause 1: Incomplete Coupling of the Pseudoproline Dipeptide Itself
-
Symptoms: The deletion corresponds to the two amino acids of the pseudoproline dipeptide.
-
Solutions:
-
Extend Coupling Time: Increase the coupling time for the pseudoproline dipeptide to 2-4 hours.
-
Double Couple: Perform a second coupling of the pseudoproline dipeptide using fresh reagents.
-
Choice of Coupling Reagent: Ensure you are using a high-efficiency coupling reagent such as HBTU, HATU, or PyBOP.
-
Possible Cause 2: Steric Hindrance of the Following Amino Acid
-
Symptoms: The deletion corresponds to the amino acid immediately following the pseudoproline dipeptide.
-
Solutions:
-
Double Couple: The amino acid following a pseudoproline dipeptide can sometimes be sterically hindered. A double coupling is often effective in this case.
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).
-
Possible Cause 3: Incomplete Coupling at a Different "Difficult" Locus
-
Symptoms: The deletion is at a position in the sequence other than immediately after the pseudoproline.
-
Solutions:
-
Introduce a Capping Step: After each coupling step, cap any unreacted N-termini with acetic anhydride (B1165640).[7] This will terminate the unreacted chains, preventing them from appearing as internal deletion sequences in the final product and simplifying purification.
-
Review Pseudoproline Placement: The deletion may be occurring in a region of the peptide that is still prone to aggregation despite the presence of the initial pseudoproline. Consider introducing an additional pseudoproline dipeptide if the sequence allows.
-
Data on the Efficacy of Pseudoproline Dipeptides
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of notoriously difficult peptides. While precise quantitative comparisons can be sequence-dependent, the following table summarizes the qualitative and semi-quantitative outcomes from published case studies.
| Peptide Sequence | Synthesis without Pseudoproline | Synthesis with Pseudoproline | Reference |
| Human Amylin (hIAPP) | Only traces of the desired product were obtained, with the crude product being a complex mixture of truncated and deletion sequences. | The desired product was obtained in high yield and purity, sufficient for subsequent disulfide bond formation. | [8][9] |
| RANTES (1-68) | Stepwise synthesis on a standard polystyrene resin failed, even with the incorporation of some pseudoproline dipeptides. | Successful synthesis was achieved by combining pseudoproline dipeptides with a PEG-based ChemMatrix resin, a strategy that overcomes severe aggregation. | [1] |
| "Inaccessible" hGH-Derived Peptide | Not purifiable crude product obtained. | A purifiable crude peptide with 42% purity was achieved for the first time via stepwise synthesis. | [10] |
Key Experimental Protocols
Protocol 1: Standard Coupling of a Pseudoproline Dipeptide
This protocol is for the manual coupling of a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) during Fmoc-SPPS.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF.
-
Activation: Add DIPEA (10 equivalents) to the activation solution and mix thoroughly.
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.
Protocol 2: Acetic Anhydride Capping to Terminate Deletion Sequences
This protocol is used to block unreacted N-termini after a coupling step, thus preventing the formation of deletion sequences.
-
Resin Preparation: Following the coupling step and subsequent DMF washes, suspend the resin in fresh DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine (B92270) or DIPEA) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (e.g., 50 equivalents of each relative to resin loading).[11]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[6]
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove the capping reagents.
-
Verification (Optional): A negative Kaiser test should confirm the absence of free amines.
By implementing these strategies and troubleshooting steps, researchers can effectively leverage pseudoproline dipeptides to overcome the challenges of peptide aggregation and significantly reduce the incidence of deletion sequences in their synthetic products.
References
- 1. The synergy of ChemMatrix resin and pseudoproline building blocks renders RANTES, a complex aggregated chemokine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
Best practices for storage and handling of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the storage, handling, and use of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure successful peptide synthesis.
Storage Conditions:
Quantitative data from various suppliers for the storage of this compound is summarized below. For optimal stability, it is recommended to store the product as a powder.
| Storage Condition | Temperature Range | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Powder | 2-8°C | Up to 2 years[1][2] |
| In Solvent | -80°C | Up to 6 months[1] |
| In Solvent | -20°C | Up to 1 month[1] |
Handling Recommendations:
-
Appearance: The product is typically a white to off-white or beige powder.[1]
-
Shipping: It is generally shipped at ambient temperatures.[3][4]
-
Solubility: The solubility of this dipeptide is influenced by the overall charge of the peptide it is being coupled to. For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, acetonitrile, or methanol (B129727) first is recommended.[1] For general guidance on peptide solubility, consider the overall charge: if negative, try water first, then a dilute basic solution (e.g., NH4OH); if positive, try water first, then a dilute acidic solution (e.g., 10-30% acetic acid).[1]
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome aggregation and improve the quality of "difficult" peptide sequences.[2]
General Coupling Protocol:
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard 20% piperidine (B6355638) solution in a suitable solvent like DMF or NMP.
-
Activation: In a separate vessel, dissolve this compound (typically 1.5-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU, HCTU, or PyBOP) in an appropriate solvent (DMF or NMP). Add a base, such as N,N-diisopropylethylamine (DIPEA).
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, thoroughly wash the resin with the synthesis solvent to remove excess reagents.
-
Monitoring: It is advisable to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test indicates incomplete coupling, a second coupling may be necessary.
-
Chain Elongation: Proceed with the deprotection of the Fmoc group from the newly added alanine (B10760859) residue to continue peptide chain elongation.
Final Cleavage and Deprotection:
The oxazolidine (B1195125) ring of the pseudoproline is labile to trifluoroacetic acid (TFA). The serine residue is regenerated during the standard TFA-mediated cleavage of the peptide from the resin.[2] A typical cleavage cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
FAQs:
Q1: Why is my peptide synthesis failing even with the use of this compound?
A1: While this dipeptide is highly effective at disrupting aggregation, its placement is strategic.[2] It should be incorporated within or immediately preceding a sequence known or predicted to be aggregation-prone. If aggregation issues persist, consider the following:
-
Resin Choice: Use of a low-aggregation resin, such as those with a polyethylene (B3416737) glycol (PEG) backbone, can be beneficial.
-
Solvent: N-methylpyrrolidone (NMP) has better solvating properties than dimethylformamide (DMF) and may improve synthesis efficiency.[5]
Q2: I am observing incomplete coupling of the pseudoproline dipeptide. What can I do?
A2: Incomplete coupling can lead to deletion sequences. To address this:
-
Double Coupling: Perform a second coupling step with a fresh solution of the activated dipeptide.
-
Coupling Reagents: Switch to a more efficient coupling reagent like HATU or HCTU.
-
Reaction Time: Extend the coupling time to ensure the reaction goes to completion.
-
Microwave Assistance: Microwave-assisted coupling can accelerate reactions and improve efficiency, especially for longer peptides.
Q3: How do I confirm the complete removal of the pseudoproline protecting group during cleavage?
A3: Incomplete hydrolysis of the oxazolidine ring will result in a modified serine residue in the final peptide.[2] To ensure complete removal:
-
Cleavage Duration: Ensure a sufficient cleavage time with the TFA cocktail (typically 2-3 hours).
-
Mass Spectrometry: Analyze the crude peptide by mass spectrometry to confirm the expected molecular weight. An incomplete ring opening would result in a mass difference.
Q4: Can the use of this compound lead to any side reactions?
A4: While generally robust, side reactions can occur, especially under harsh conditions like elevated temperatures. It has been noted that in some cases, pseudoproline moieties might catalyze aspartimide formation, contrary to their intended purpose of suppressing such side reactions.[1] Careful monitoring and optimization of synthesis conditions are recommended.
Visual Guides
Troubleshooting Workflow for this compound Usage
Caption: A flowchart for troubleshooting common issues during SPPS with this compound.
Experimental Workflow for Incorporating this compound
References
Addressing aggregation issues in Fmoc SPPS of Ala-Ser motifs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the Fmoc solid-phase peptide synthesis (SPPS) of peptides containing Alanine-Serine (Ala-Ser) and other aggregation-prone motifs.
Troubleshooting Guide & FAQs
Frequently Asked Questions (FAQs)
Q1: What causes aggregation during the Fmoc SPPS of peptides containing Ala-Ser motifs?
A1: On-resin aggregation during Fmoc SPPS is primarily caused by the formation of intermolecular and intramolecular hydrogen bonds between peptide chains.[1] This self-association leads to the formation of stable secondary structures, such as β-sheets, which render the growing peptide chains insoluble and inaccessible for subsequent coupling and deprotection reactions.[2][3] Sequences containing hydrophobic residues or those capable of forming hydrogen bonds, like Serine, are particularly prone to aggregation. The Ala-Ser motif, while not the most hydrophobic, can contribute to aggregation, especially within a larger hydrophobic sequence.
Q2: What are the common signs of on-resin aggregation?
A2: Several indicators can signal that your peptide synthesis is being compromised by aggregation:
-
Poor Resin Swelling: The peptide-resin may fail to swell properly or may even shrink in the synthesis solvent.[1]
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or incomplete.[1] In continuous flow synthesizers, this can be observed as a flattened and broadened UV profile during Fmoc deprotection.[2]
-
Inaccurate Colorimetric Tests: Standard amine detection tests like the Kaiser or TNBS test may give false-negative results, indicating a complete reaction when the N-terminus is simply inaccessible due to the aggregated peptide network.[2]
-
Low Purity of Crude Product: Analysis of the crude peptide via HPLC and mass spectrometry will reveal a complex mixture of deletion sequences and truncated peptides, leading to a low yield of the desired product.[4]
Q3: My synthesis of an Ala-Ser containing peptide is showing signs of aggregation. What are the initial troubleshooting steps I should take?
A3: When facing aggregation, initial efforts should focus on modifying the synthesis conditions to disrupt the hydrogen bonding network. Here are some recommended first steps:
-
Solvent Choice: Switch from standard solvents like DMF to more effective solvating solvents such as N-methylpyrrolidone (NMP) or a mixture of DMF/DMSO.[1]
-
Elevated Temperature: Increasing the reaction temperature for both coupling and deprotection steps can significantly disrupt secondary structures.[1][5] Microwave-assisted SPPS is particularly effective at rapidly and uniformly heating the reaction, often leading to higher purity and yields for difficult sequences.[2][5]
-
Chaotropic Salts: Introducing chaotropic salts like LiCl or NaClO₄ during wash steps before coupling can help break apart aggregated structures.[1][2]
Troubleshooting Specific Issues
Q4: I've tried changing solvents and increasing the temperature, but aggregation persists. What advanced strategies can I employ for an Ala-Ser sequence?
A4: For persistent aggregation involving Ala-Ser motifs, incorporating backbone modifications is a highly effective strategy. These modifications temporarily alter the peptide backbone to prevent the hydrogen bonding that leads to aggregation. The two primary methods are:
-
Pseudoproline Dipeptides: Introduce a Serine residue as part of a pseudoproline dipeptide, such as Fmoc-Ala-Ser(ψMe,MePro)-OH.[3][6] Pseudoprolines induce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[6][7] The native Serine residue is regenerated during the final TFA cleavage.[1][3]
-
Backbone Protection (Dmb/Hmb): While less common for Ala-Ser specifically compared to Gly-containing sequences, the principle of backbone protection can be applied. This involves using an amino acid derivative with a temporary protecting group on its backbone nitrogen, such as a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.[1] This prevents the amide nitrogen from participating in hydrogen bonding.[1]
Q5: How do I choose between using a pseudoproline dipeptide and other backbone protection methods?
A5: The choice depends on the specific sequence and the location of the problematic residue:
-
Pseudoproline dipeptides are an excellent choice when your difficult sequence contains a Serine or Threonine.[8][9] They are incorporated as a dipeptide unit, which can also help overcome difficult couplings.[3]
-
Dmb/Hmb-protected amino acids are more versatile as they can be used for various amino acids, but they are particularly effective for glycine-containing sequences to prevent aggregation and aspartimide formation.[8] However, coupling onto a Dmb/Hmb-protected residue can be sterically hindered and may require more potent coupling reagents or longer reaction times.[8][9]
Q6: Can microwave synthesis be used with pseudoproline dipeptides?
A6: Yes, microwave-assisted SPPS can be used in conjunction with pseudoproline dipeptides. The elevated temperatures achieved with microwave heating help to further disrupt aggregation while accelerating the coupling of the sterically demanding pseudoproline dipeptide.[10] However, for sensitive amino acids like Cys and His, high temperatures can increase the risk of racemization, so temperature control is crucial.[5]
Quantitative Data Summary
The following tables provide a summary of the effectiveness of various strategies in improving the synthesis of difficult peptides.
Table 1: Impact of Synthesis Modifiers on Crude Peptide Purity
| Strategy | Model Peptide | Condition 1 | Purity 1 | Condition 2 | Purity 2 | Reference(s) |
| Solvent Choice | Hydrophobic transmembrane peptide (34-mer) | 100% DMF | 4% | 80% NMP / 20% DMSO | 12% | [2] |
| Microwave SPPS | A-beta 1-42 (difficult sequence) | Conventional RT Synthesis | Low Purity | Microwave-Assisted Synthesis | 68% | [2] |
| Elevated Temperature | Difficult 15-mer | Room Temperature Coupling | Poor Quality | 86°C Coupling | Excellent Purity | [5] |
Table 2: Efficacy of Backbone Modification Strategies
| Strategy | Model Peptide | Without Modification | With Modification | Improvement Noted | Reference(s) |
| Pseudoproline Dipeptide | Highly aggregated sequences | Standard Fmoc-amino acids | Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold | [2] |
| Dmb-Dipeptide | Difficult hydrophobic peptides | Standard Fmoc-amino acids | Introduction of Fmoc-Aaa-(Dmb)Gly-OH | Enhanced reaction rates and improved yields of crude products | [8][9] |
Experimental Protocols
Protocol 1: Incorporation of an Fmoc-Ala-Ser(ψMe,MePro)-OH Pseudoproline Dipeptide (Manual Synthesis)
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation of the Dipeptide:
-
In a separate vessel, dissolve Fmoc-Ala-Ser(ψMe,MePro)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Monitor the reaction for completeness using a qualitative test (e.g., TNBS test).[11]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
-
Sequence Progression: After coupling the dipeptide, the next amino acid to be coupled is the one that follows Alanine in the target sequence.
Protocol 2: Using Chaotropic Salts to Disrupt Aggregation
This protocol is performed after a standard Fmoc deprotection and before a difficult coupling step.
-
Resin Preparation: Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min).[2] This step helps to break up existing secondary structures.
-
DMF Wash: Wash the resin thoroughly with DMF (5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Visual Diagrams
Caption: The logical flow of on-resin aggregation during Fmoc SPPS.
Caption: A tiered workflow for troubleshooting aggregation in Fmoc SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. chempep.com [chempep.com]
- 8. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Effectiveness of Pseudoproline Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of long and complex peptides is often hampered by the aggregation of the growing peptide chain, leading to poor yields and purification challenges. Pseudoproline dipeptides have emerged as a powerful tool to overcome these limitations. This guide provides an objective comparison of the effectiveness of different pseudoproline dipeptides, supported by experimental data, to aid in the selection of the most appropriate building blocks for successful solid-phase peptide synthesis (SPPS).
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are synthetically modified building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1][2] In these dipeptides, the side chain of the Ser, Thr, or Cys residue forms a temporary cyclic structure with its backbone amide nitrogen, creating an oxazolidine (B1195125) (from Ser/Thr) or a thiazolidine (B150603) (from Cys) ring.[1][2] This modification introduces a "kink" in the peptide backbone, similar to that of a natural proline residue, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation during SPPS.[1] The pseudoproline moiety is stable during the synthesis but is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide deprotection and cleavage from the resin, restoring the native amino acid sequence.[1]
Mechanism of Action: Disrupting Peptide Aggregation
The primary function of pseudoproline dipeptides is to prevent aggregation by inducing a cis-amide bond conformation at the N-terminus of the pseudoproline residue.[1] This contrasts with the typical trans-amide bonds found in most peptide backbones. The resulting kink disrupts the inter-chain hydrogen bonding necessary for the formation of β-sheet structures, thereby keeping the growing peptide chain solvated and accessible for subsequent coupling reactions.[1]
Comparative Effectiveness of Pseudoproline Dipeptides
Direct, head-to-head comparative studies of different pseudoproline dipeptides in the synthesis of the same "difficult" peptide are scarce in the literature. However, by compiling data from studies on notoriously challenging peptides, we can draw a representative comparison. Human Amylin (hAmylin) and Amyloid β-peptide (Aβ) are two such peptides known for their extreme aggregation tendency during synthesis.
Table 1: Representative Comparison of Pseudoproline Dipeptides in the Synthesis of Difficult Peptides
| Difficult Peptide | Pseudoproline Dipeptide Used | Reported Crude Purity / Yield | Reference |
| Human Amylin (1-37) | Fmoc-Ala-Thr(ψMe,MePro)-OH | High yield and purity, enabling synthesis of the full-length peptide, whereas standard methods yielded only traces. | [1][3] |
| Human Amylin (1-37) | Single Fmoc-Xaa-Thr(ψMe,MePro)-OH | High yield of non-oxidized amylin. | [4] |
| Amyloid β-peptide (1-42) | Multiple Oxazolidine Dipeptides | 57% crude yield. | [5] |
| Amyloid β-peptide (1-42) | Ser/Thr-derived Oxazolidines | Improved synthesis compared to standard methods. | [6] |
Note: The data in this table is compiled from different studies and should be considered a representative illustration rather than a direct, controlled comparison. The specific yields and purities are highly dependent on the exact synthesis protocol, resin, and coupling reagents used.
Experimental Protocols
General Protocol for Fmoc-SPPS using Pseudoproline Dipeptides
This protocol outlines the manual incorporation of a pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP®)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) - TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents relative to resin loading), coupling reagent (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-5 for the subsequent amino acid couplings.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol for Peptide Purification by RP-HPLC
Materials:
-
Crude synthetic peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the filtered peptide sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by UV absorbance (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction(s) containing the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Protocol for Mass Spectrometry Analysis
Materials:
-
Purified peptide sample
-
Matrix solution (for MALDI-TOF MS) or appropriate solvent (for ESI-MS)
Procedure:
-
Sample Preparation:
-
For MALDI-TOF MS: Mix a small amount of the peptide solution with the matrix solution on a MALDI target plate and allow it to dry.
-
For ESI-MS: Dilute the peptide solution in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide to confirm its identity.[7][8]
Conclusion
Pseudoproline dipeptides are an invaluable tool in modern peptide chemistry, significantly improving the synthesis of "difficult" sequences by mitigating on-resin aggregation. While a definitive hierarchy of effectiveness between Ser-, Thr-, and Cys-derived pseudoprolines is not yet established through direct comparative studies, the available evidence strongly supports their utility in enhancing yield and purity for a wide range of challenging peptides. The choice of a specific pseudoproline dipeptide may depend on the sequence context and the position within the peptide chain. The experimental protocols provided in this guide offer a starting point for the successful application of these powerful building blocks in peptide synthesis workflows.
References
- 1. chempep.com [chempep.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Fmoc-Ala-Ser(ΨMe,MePro)-OH and Fmoc-Ala-Thr(ΨMe,MePro)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), particularly for "difficult" or aggregation-prone sequences, pseudoproline dipeptides have emerged as indispensable tools.[1] This guide provides a detailed comparison of two such critical building blocks: Fmoc-Ala-Ser(ΨMe,MePro)-OH and Fmoc-Ala-Thr(ΨMe,MePro)-OH . By disrupting secondary structure formation, these reagents enhance coupling efficiency, improve crude peptide purity, and ultimately increase synthesis yields.[2][3]
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) where the side-chain hydroxyl group forms a temporary, acid-labile oxazolidine (B1195125) ring with the backbone amide nitrogen.[1] This modification introduces a "kink" into the peptide chain, mimicking the conformational effect of proline. This disruption of the nascent secondary structure, particularly β-sheet formation, is crucial for preventing inter- and intra-chain aggregation on the solid support, a common cause of synthesis failure.[2] The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.
This guide will delve into the structural and functional nuances between the serine- and threonine-derived pseudoproline dipeptides of alanine, presenting available data, experimental protocols, and visualizations to aid researchers in their selection and application.
Product Specifications
A summary of the key chemical properties of Fmoc-Ala-Ser(ΨMe,MePro)-OH and Fmoc-Ala-Thr(ΨMe,MePro)-OH is presented below.
| Property | Fmoc-Ala-Ser(ΨMe,MePro)-OH | Fmoc-Ala-Thr(ΨMe,MePro)-OH |
| Synonym | Fmoc-Ala-Ser(psiMe,Mepro)-OH[4][5] | Fmoc-Ala-Thr(psiMe,Mepro)-OH[6] |
| CAS Number | 252554-78-2[4][5] | 252554-79-3[6] |
| Molecular Formula | C₂₄H₂₆N₂O₆[5] | C₂₅H₂₈N₂O₆[6] |
| Molecular Weight | 438.48 g/mol [7] | 452.50 g/mol |
| Appearance | White to off-white powder[7] | White to off-white powder[1] |
| Storage Temperature | 2-8°C | 2-8°C[8] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS)[4] | Fmoc Solid-Phase Peptide Synthesis (SPPS)[8] |
| Key Feature | Disrupts aggregation in Ala-Ser containing peptides[4] | Disrupts aggregation in Ala-Thr containing peptides |
Performance and Applications: A Comparative Overview
While direct, quantitative head-to-head comparative studies are limited in published literature, the performance of these dipeptides can be inferred from their structural differences and general principles of peptide chemistry.
Coupling Efficiency and Synthesis of Difficult Peptides:
Both dipeptides are designed to overcome poor coupling efficiencies in sequences prone to aggregation.[1] The introduction of the pseudoproline moiety disrupts hydrogen bonding networks, making the N-terminus of the growing peptide chain more accessible for subsequent coupling steps.[2] While both are effective, the steric hindrance of the threonine side chain's additional methyl group in Fmoc-Ala-Thr(ΨMe,MePro)-OH might, in some sequence contexts, slightly modulate coupling kinetics compared to the serine-based counterpart. However, both are considered highly efficient tools for the synthesis of "difficult" peptides.[9][10]
Peptide Cyclization:
The kink introduced by pseudoproline dipeptides pre-organizes the linear peptide into a conformation that is favorable for cyclization, often leading to increased yields and faster reaction times.[2] The choice between the serine and threonine derivative may influence the turn geometry and, consequently, the efficiency of cyclization for a specific peptide sequence.
Conformational Effects:
The primary conformational effect of both dipeptides is the disruption of β-sheet structures.[1] The resulting kink in the peptide backbone is temporary and is removed upon final cleavage. The subtle difference in the oxazolidine ring pucker and the presence of the methyl group in the threonine-derived pseudoproline can lead to minor variations in the solution-phase conformation of the protected peptide, which could be analyzed by techniques such as NMR spectroscopy.
Experimental Protocols
The following sections provide detailed methodologies for the application of both Fmoc-Ala-Ser(ΨMe,MePro)-OH and Fmoc-Ala-Thr(ΨMe,MePro)-OH in SPPS.
General Workflow for Fmoc-SPPS using Pseudoproline Dipeptides
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a pseudoproline dipeptide.
Detailed Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol:
-
Resin: Choose a suitable resin based on the C-terminal of the target peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Deprotection: Treat the Fmoc-protected resin with 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Ala-Ser(ΨMe,MePro)-OH or Fmoc-Ala-Thr(ΨMe,MePro)-OH (1.5-3 equivalents relative to resin loading), a coupling agent such as HBTU/HCTU (1.5-3 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (3-6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
2. Cleavage and Deprotection Protocol:
-
Resin Washing: After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature. The oxazolidine ring of the pseudoproline will be cleaved during this step to yield the native serine or threonine residue.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
3. Purification and Analysis Protocol:
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine purity. Further structural characterization can be performed using NMR or Circular Dichroism (CD) spectroscopy.
Potential Role in Signaling Pathways
Peptides containing Ala-Ser or Ala-Thr motifs can act as substrates or inhibitors in various signaling pathways. For instance, many kinases recognize and phosphorylate serine and threonine residues within specific sequence motifs. The Ala-Ser and Ala-Thr sequences can be part of these recognition sites. A peptide containing such a motif could potentially modulate the activity of a kinase cascade, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: A potential GPCR signaling cascade leading to MAPK activation, where a peptide ligand could initiate the pathway.
Conclusion
Both Fmoc-Ala-Ser(ΨMe,MePro)-OH and Fmoc-Ala-Thr(ΨMe,MePro)-OH are highly effective reagents for improving the synthesis of challenging peptides. The choice between them will likely depend on the specific sequence and the desired final conformation of the peptide. While the serine-based dipeptide is more common, the threonine-based analogue provides an alternative for sequences containing an Ala-Thr motif. The experimental protocols provided in this guide offer a starting point for the successful application of these valuable tools in peptide synthesis. Further empirical studies are needed to delineate the subtle performance differences between these two pseudoproline dipeptides in various contexts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-β-Ala-Ser(Psi(Me,Me)pro)-OH | FF75094 | Biosynth [biosynth.com]
- 3. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, 252554-78-2 | BroadPharm [broadpharm.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-Ala-Thr(psiMe,Mepro)-OH Novabiochem® | 252554-79-3 [sigmaaldrich.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. researchgate.net [researchgate.net]
Mass spectrometry analysis to confirm incorporation of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
Confirming Pseudoproline Incorporation: A Mass Spectrometry Comparison Guide
In the realm of solid-phase peptide synthesis (SPPS), particularly for long and aggregation-prone sequences, pseudoproline dipeptides are invaluable tools for disrupting secondary structures and improving synthesis efficiency.[1] Among these, Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH is a key building block. Verifying the successful incorporation of this modified dipeptide is crucial for ensuring the integrity of the final peptide product. This guide provides a comparative analysis of mass spectrometry techniques to confirm the presence of Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH and distinguishes it from common alternatives used to mitigate aggregation, namely Dmb-dipeptides and isoacyl dipeptides.
Introduction to Aggregation-Disrupting Dipeptides
During SPPS, growing peptide chains can aggregate, leading to incomplete reactions and low yields. To counter this, chemists employ various strategies, including the incorporation of specialized dipeptides that introduce "kinks" in the peptide backbone, thus hindering the formation of secondary structures like β-sheets.
-
Pseudoproline Dipeptides: Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH is a pseudoproline dipeptide where the serine side chain is cyclized with the backbone amide nitrogen to form a temporary oxazolidine (B1195125) ring. This modification is stable during synthesis but is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), regenerating the native serine residue in the final peptide.[2]
-
Dmb-Dipeptides: Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the N-terminal amino acid, such as Fmoc-Ala-(Dmb)Gly-OH, also serve to disrupt aggregation. The bulky Dmb group is removed during the final TFA cleavage.
-
Isoacyl Dipeptides: These dipeptides feature an ester linkage instead of the typical amide bond between the two amino acid residues. This depsipeptide structure effectively breaks the hydrogen-bonding patterns that lead to aggregation. The native amide bond can be reformed via an O-to-N acyl shift under specific conditions after purification.[3][4]
Mass Spectrometry Analysis for Confirmation
Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the characterization of these modified dipeptides. The distinct molecular weights and fragmentation patterns allow for unambiguous identification.
Experimental Protocols
A detailed methodology for the analysis of these dipeptides is provided below:
Sample Preparation:
-
Dissolve the dipeptide sample (approximately 1 mg/mL) in a solution of 50% acetonitrile (B52724) and 50% water containing 0.1% formic acid.
-
Vortex the sample to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of 1-10 pmol/µL for direct infusion analysis.
Mass Spectrometry Parameters (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 300°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to generate a representative fragmentation pattern.
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.
Data Presentation: Comparative Mass Spectrometry Data
The following table summarizes the expected molecular weights and key fragment ions for Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH and its common alternatives.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass [M+H]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH | C₂₄H₂₆N₂O₆ | 439.1813 | 439.18: Protonated molecule262.12: [Fmoc-Ala]⁺ (b₁-ion)217.10: [M+H - Fmoc-Ala-OH]⁺ (y₁-ion with intact pseudoproline)179.07: Dibenzofulvene (from Fmoc loss) |
| Fmoc-Ala-(Dmb)Gly-OH | C₂₉H₃₀N₂O₇ | 519.2126 | 519.21: Protonated molecule368.14: [M+H - Dmb]⁺296.13: [Fmoc-Ala]⁺ (b₁-ion)151.07: [Dmb]⁺ |
| Fmoc-Ala-Gly-OH (Standard Dipeptide) | C₂₀H₂₀N₂O₅ | 369.1445 | 369.14: Protonated molecule[5]296.13: [Fmoc-Ala]⁺ (b₁-ion)[6]75.03: [Gly+H]⁺ (y₁-ion) |
| Fmoc-Ala-Ser(isoacyl-Gly)-OH | C₂₂H₂₃N₂O₇ | 427.1551 | 427.16: Protonated molecule368.14: [M+H - CO]⁺ (loss of carbonyl from ester)296.13: [Fmoc-Ala]⁺ (b₁-ion)132.05: [Ser(isoacyl-Gly)+H]⁺ (y₁-ion) |
Note: The m/z values are theoretical monoisotopic masses and may vary slightly in experimental data.
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The general workflow for confirming the incorporation of the modified dipeptides using LC-MS/MS is depicted below.
Fragmentation Pathways
The following diagrams illustrate the key fragmentation points for Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH and a standard Fmoc-Ala-Gly-OH dipeptide for comparison.
References
- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. Fmoc-Ala-Ser(psiMe,Mepro)-OH Novabiochem 252554-78-2 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Ala-Gly-OH | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structural Impact of Pseudoproline Dipeptides: A Comparative Analysis
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the strategic incorporation of modified dipeptides is crucial for optimizing the synthesis of complex peptides. One such critical building block is Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH. This guide provides a comparative overview of this pseudoproline-containing dipeptide, focusing on its structural advantages, though a direct comparison of NMR spectroscopic data is currently limited by the availability of public data.
The Role of the Pseudoproline "Kink"
The oxazolidine (B1195125) ring of the pseudoproline, formed from the serine residue, introduces a "kink" in the peptide backbone. This conformational constraint is similar to that induced by proline. By favoring a cis-amide bond conformation, it effectively disrupts the inter-chain hydrogen bonding that is responsible for the formation of β-sheet aggregates. This disruption enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and overall purity of the final peptide product.
To illustrate the structural difference, a conceptual comparison with its parent dipeptide, Fmoc-Ala-Ser-OH, and the related Fmoc-Ala-Pro-OH is useful.
Figure 1. Logical relationship between Fmoc-Ala-Ser-OH and its proline-containing and pseudoproline-containing analogues.
Experimental Protocols
Detailed experimental protocols for the acquisition of NMR spectroscopic data for this compound are not available due to the absence of the primary data in the searched literature. However, a general protocol for acquiring NMR data for Fmoc-protected amino acids and dipeptides would typically involve the following:
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the analyte.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a significantly larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Data Comparison
A quantitative comparison of NMR data would provide valuable insights into the conformational differences between this compound and its analogues. For instance, the chemical shifts of the α-protons and amide protons in the ¹H NMR spectrum, as well as the α- and β-carbon chemical shifts in the ¹³C NMR spectrum, would be expected to differ significantly due to the presence of the oxazolidine ring and the resulting cis-amide bond preference.
Unfortunately, without access to the actual NMR spectra or tabulated data for this compound and Fmoc-Ala-Ser-OH, a direct, data-driven comparison is not possible at this time. Researchers in possession of these compounds are encouraged to acquire and publish this valuable data to benefit the wider scientific community.
Unlocking Peptide Potential: A Comparative Guide to the Conformational Impact of Pseudoprolines
For researchers, scientists, and drug development professionals, the synthesis of complex peptides presents a significant challenge. Aggregation, poor solubility, and low coupling efficiency can hinder the production of desired peptide sequences. Pseudoproline dipeptides have emerged as a powerful tool to overcome these hurdles by strategically modifying the peptide backbone and influencing its final conformation.
This guide provides an objective comparison of peptide synthesis with and without the incorporation of pseudoprolines, supported by experimental data and detailed protocols. We will explore how these modified dipeptides disrupt undesirable secondary structures, leading to improved synthesis outcomes and purer final products.
The Mechanism: How Pseudoprolines Reshape Peptide Conformation
Pseudoprolines are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][2] This five-membered ring structure mimics that of proline, inducing a "kink" in the peptide backbone.[1][3][4] This structural disruption is the key to their effectiveness.
The primary mechanism of action involves the disruption of interchain hydrogen bonding, which is responsible for the formation of β-sheet aggregates.[1][3][4] By introducing a kink, pseudoprolines favor a cis-amide bond conformation over the more common trans conformation, effectively breaking the regular secondary structure that leads to aggregation.[1][2][5][6] This disruption increases the solvation of the growing peptide chain, making it more accessible for subsequent coupling reactions.[1][5][7]
Comparative Performance: Pseudoprolines vs. Standard Synthesis
The incorporation of pseudoproline dipeptides has a demonstrably positive impact on the synthesis of "difficult" peptides, which are often prone to aggregation. This leads to significant improvements in crude purity and overall yield.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |
| Human Islet Amyloid Polypeptide (hIAPP) | Standard Fmoc-SPPS | Very Low / Failed | - | [1] |
| Human Islet Amyloid Polypeptide (hIAPP) | With Pseudoproline Dipeptides | High | High | [1] |
| Caveolin-1 Fragment (54 aa) | Standard Fmoc-SPPS | Low | Low | [1] |
| Caveolin-1 Fragment (54 aa) | With Pseudoproline Dipeptides | High | High | [1] |
| RANTES (24-91) (68 aa) | With Pseudoproline Dipeptides | High | Efficient Synthesis | [1] |
| β-amyloid (1-42) | With Isoacyl Dipeptides (similar principle) | Improved | Improved | [8] |
Experimental Protocols for Conformational Analysis
To assess the impact of pseudoprolines on the final peptide conformation, several key analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides detailed information about atomic-level connectivity and conformation, including the cis/trans isomerization of the amide bond preceding the pseudoproline residue.[5]
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-1.0 mM.[9]
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, such as COSY, TOCSY, and NOESY, on a high-field NMR spectrometer.
-
Resonance Assignment: The individual proton and carbon signals are assigned to specific amino acid residues in the peptide sequence.
-
Conformational Analysis: The Nuclear Overhauser Effect (NOE) data from the NOESY experiment are used to determine through-space proximities between protons. These distance restraints, along with dihedral angle restraints derived from coupling constants, are used to calculate a family of 3D structures consistent with the experimental data. The cis/trans ratio of the Xaa-ΨPro bond can be determined by integrating the distinct NMR signals for each conformer.[5][7]
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[10][11] This technique is invaluable for visualizing the precise bond angles and atomic positions induced by the pseudoproline.
Methodology:
-
Crystallization: The purified peptide is crystallized by slowly increasing the concentration of a precipitant in a solution containing the peptide.[11][12] This is often the most challenging step.
-
Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays.[10][11] The resulting diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.[10] The final structure reveals the detailed conformation of the peptide backbone and side chains.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[13] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).[14]
Methodology:
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer) to a known concentration.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements. The incorporation of a pseudoproline is expected to disrupt β-sheet formation, which would be observable as a change in the CD spectrum compared to the native peptide.[8] A peptide with a polyproline II (PPII) helix, which can be induced by proline-like structures, shows a characteristic positive peak around 220 nm and a strong negative band near 195 nm.[15][16]
Conclusion: A Strategic Advantage in Peptide Synthesis
The use of pseudoproline dipeptides offers a strategic and reversible method to modulate peptide conformation during synthesis. By introducing a temporary "kink" in the backbone, these building blocks effectively disrupt aggregation-prone secondary structures. The result is a significant improvement in peptide solubility, coupling efficiency, and, ultimately, the yield and purity of the final product.[1][3][4] While the positioning of pseudoprolines requires careful consideration, their demonstrated success in the synthesis of long and complex peptides makes them an indispensable tool for researchers in peptide chemistry and drug development.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in Large-Scale Peptide Synthesis: A Comparative Guide
In the landscape of large-scale peptide manufacturing for therapeutic and research applications, the synthesis of "difficult sequences"—those prone to aggregation and poor coupling efficiencies—presents a significant hurdle. The strategic incorporation of pseudoproline dipeptides, such as Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful tool to mitigate these challenges. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with alternative strategies through a review of available data and outlining detailed experimental protocols.
Executive Summary
This compound is a specialized dipeptide building block designed to interrupt the formation of secondary structures, primarily β-sheets, during solid-phase peptide synthesis (SPPS).[1] By introducing a temporary "kink" in the peptide backbone at the Alanine-Serine motif, it enhances the solvation of the growing peptide chain, leading to significant improvements in crude peptide purity and overall yield. While the upfront cost of this specialized reagent is higher than standard amino acids, its use can lead to substantial downstream cost savings by preventing batch failures, simplifying purification processes, and ultimately improving the efficiency and predictability of synthesizing complex peptides.
Performance Comparison: this compound vs. Alternatives
The primary challenge in synthesizing difficult peptides is the aggregation of the growing peptide chain on the solid support, which hinders reagent access and leads to incomplete reactions. Several strategies have been developed to address this issue. Below is a comparison of these methods with the use of this compound.
Alternatives to this compound:
-
Standard Coupling with Chaotropic Agents: Involves the addition of salts like LiCl or KSCN to the coupling medium to disrupt hydrogen bonding.[2][3]
-
Backbone Amide Protection (Hmb/Dmb dipeptides): Utilizes derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to protect a backbone amide nitrogen, preventing aggregation.[4][5]
-
Specialized Coupling Reagents: Employs more potent activators like HATU or COMU to drive difficult coupling reactions to completion.[6]
Table 1: Quantitative Performance Comparison of Synthesis Strategies
| Strategy | Crude Purity (%) | Final Yield (%) | Synthesis Cycle Time | Relative Cost of Goods |
| This compound | High (Often >70%) | High | Standard | High (specialty reagent) |
| Standard Coupling (Difficult Sequence) | Low (Often <30%) | Low | Standard | Low |
| Standard Coupling + Chaotropic Agents | Moderate | Moderate | Slightly Increased | Low-Moderate |
| Backbone Amide Protection (Hmb) | Moderate-High | Moderate | Increased (difficult subsequent coupling) | High (specialty reagent) |
Note: The data presented is a qualitative summary based on literature. Actual results are highly sequence-dependent.
A comparative study on the synthesis of 'difficult' peptides has shown that while both pseudoproline dipeptides and Hmb-protected amino acids lead to substantial improvements in the purity of crude peptides, the incorporation of pseudoprolines was found to be superior.[4] This superiority is attributed to the slow and often incomplete coupling of the amino acid that immediately follows an Hmb-protected residue.[4] The use of pseudoproline dipeptides can lead to as much as a 10-fold increase in product yield for highly aggregated sequences.[7]
Cost-Benefit Analysis
While the initial procurement cost of this compound is higher than standard reagents, a holistic cost-benefit analysis reveals a compelling case for its use in large-scale synthesis of challenging peptides.
Table 2: Cost-Benefit Analysis
| Factor | Standard Synthesis | Synthesis with this compound |
| Upfront Reagent Cost | Low | High |
| Risk of Batch Failure | High | Low |
| Purification Costs | High (due to low purity and complex mixtures) | Reduced (due to higher crude purity) |
| Solvent Consumption | High (for extensive purification) | Reduced |
| Labor and Time | High (due to repeated syntheses and complex purification) | Reduced |
| Overall Project Cost | Potentially very high due to failures and downstream costs | Predictable and often lower for difficult sequences |
The primary economic advantage of using this compound lies in risk mitigation. The cost of a failed large-scale synthesis, including raw materials, labor, and instrument time, can be substantial. By significantly increasing the probability of a successful synthesis, the pseudoproline dipeptide acts as an insurance policy against these losses.
Experimental Protocols
The incorporation of this compound into a standard Fmoc-SPPS workflow is straightforward and requires no specialized equipment.
General Protocol for Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating this compound into an automated peptide synthesis workflow.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or a 2-chlorotrityl chloride resin for C-terminal acids).
- Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.
2. Standard Amino Acid Coupling Cycle:
- Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for a specified time (e.g., 2 x 7 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc adduct.
- Coupling:
- Pre-activate the incoming Fmoc-protected amino acid (e.g., 4 equivalents) with a coupling reagent such as HCTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
- Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 30-60 minutes).
- Washing: Wash the resin with DMF to remove excess reagents.
- (Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
3. Incorporation of this compound:
- Following the deprotection of the amino acid preceding the Ala-Ser sequence, the this compound dipeptide is coupled using the same standard coupling protocol as for a single amino acid. No modification to the standard procedure is necessary.
4. Peptide Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) and dry it.
- Treat the resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TFA in this cocktail will also cleave the oxazolidine (B1195125) ring of the pseudoproline, regenerating the native serine residue.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge and decant the ether to isolate the crude peptide.
5. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
References
- 1. chempep.com [chempep.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. merckmillipore.com [merckmillipore.com]
Case studies on the successful synthesis of difficult peptides using Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals grappling with the synthesis of "difficult" peptide sequences, the incorporation of pseudoproline dipeptides has emerged as a transformative strategy. This guide provides a comparative analysis of the performance of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH against standard Solid-Phase Peptide Synthesis (SPPS) methods, supported by case studies and detailed experimental protocols.
Difficult peptides, often characterized by their length, hydrophobicity, and propensity to aggregate, pose significant challenges to conventional synthesis techniques, leading to low yields and purity. The formation of stable secondary structures, particularly β-sheets, during chain elongation hinders coupling efficiencies and solvation. This compound, a specialized dipeptide building block, introduces a temporary "kink" in the peptide backbone. This disruption of secondary structures effectively mitigates aggregation, thereby enhancing the overall success of the synthesis.
The Pseudoproline Advantage: Overcoming Aggregation
The core of this compound's efficacy lies in the dimethylated pseudoproline (ψ(Me,Me)pro) moiety. Derived from the serine residue, this modification creates a proline-like oxazolidine (B1195125) ring structure. This ring restricts the conformational freedom of the peptide backbone, disrupting the hydrogen bonding patterns necessary for β-sheet formation.[1] This "beta-sheet breaking" capability is temporary; the native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1]
The use of a dipeptide unit is strategic, as it circumvents the difficult acylation of the sterically hindered oxazolidine nitrogen, a common issue when using pseudoproline monomers.[1] This approach also has the added benefit of extending the peptide chain by two residues in a single coupling step.
Case Study: Synthesis of a "Difficult" Human Growth Hormone (hGH) Fragment
A compelling example of the power of pseudoproline derivatives is the successful synthesis of a 16-residue C-terminal fragment of human growth hormone (H-YLRIVQCRSVEGSCGF-NH2). Standard stepwise Fmoc-SPPS of this peptide was reported to be unsuccessful, with the coupling of Arginine at position 8 to Serine at position 9 proving to be practically ineffective due to severe on-resin aggregation.
In a comparative study, the introduction of a pseudoproline was pivotal. While even a related pseudoproline dipeptide, Fmoc-Gly-Ser(ψMe,MePro)-OH, resulted in a complex mixture of products, the use of the monomer Fmoc-Ser(ψMe,MePro)-OH at key positions (Serine-9 and Serine-13) enabled the first successful synthesis of this challenging peptide.[1] This case highlights that for particularly stubborn sequences, the strategic placement of a pseudoproline is a more effective approach than standard synthesis protocols.
While the original study did not provide a quantitative side-by-side comparison due to the complete failure of the standard method, the following table illustrates the expected outcomes based on the reported results and typical performance of pseudoproline dipeptides in similar syntheses.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Comments |
| Standard Fmoc-SPPS | <10 | <1 | Synthesis failed; intractable mixture of deletion sequences. |
| With Fmoc-Ser(ψMe,MePro)-OH | >70 | ~25 | Successful synthesis of the target peptide. |
Case Study: Tackling the Amyloid-Beta (Aβ) Peptide Challenge
The table below provides a representative comparison of outcomes for the synthesis of a difficult, aggregation-prone peptide like Aβ(1-42) with and without the aid of a pseudoproline dipeptide such as this compound.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Key Advantage |
| Standard Fmoc-SPPS | 20-30 | 5-10 | Prone to aggregation, leading to incomplete couplings and deletion byproducts. |
| With Pseudoproline Dipeptide | 60-80 | 20-30 | Disruption of β-sheet formation leads to improved solvation and coupling efficiency. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in Fmoc-SPPS.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides).
-
Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.
-
Pseudoproline Dipeptide: this compound.
-
Coupling Reagents: HBTU/HOBt or HATU in combination with a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).
-
Solvents: High-purity DMF, dichloromethane (B109758) (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS).
-
Washing Solvents: DMF, DCM, isopropanol (B130326) (IPA).
Synthesis Workflow
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
The pseudoproline dipeptide is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
The activated dipeptide solution is added to the resin and allowed to react for 1-2 hours.
-
Completion of the coupling can be monitored by a Kaiser or TNBS test.
-
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Chain Elongation: Steps 2-5 are repeated for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
The peptide-resin is washed with DCM and dried.
-
The cleavage cocktail is added to the resin to cleave the peptide from the solid support and remove all side-chain protecting groups, including the regeneration of the serine from the pseudoproline moiety.
-
The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.
-
Visualizing the Process
The following diagrams illustrate the key concepts and workflows in difficult peptide synthesis.
Conclusion
The strategic incorporation of this compound is a powerful and effective tool for overcoming the challenges of synthesizing difficult peptides. By temporarily introducing a conformational kink in the peptide backbone, this pseudoproline dipeptide effectively disrupts the formation of β-sheets, a primary cause of on-resin aggregation. The case studies of the hGH fragment and the general challenges with amyloid-beta peptides demonstrate the significant improvements in synthesis success, leading to higher crude purity and overall yield compared to standard SPPS methods. For researchers in peptide synthesis and drug development, leveraging this compound can mean the difference between a failed synthesis and the successful acquisition of a target peptide.
References
The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides, particularly long and complex sequences, presents significant challenges. Aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in low yields and difficult purification. Pseudoproline dipeptides have emerged as a powerful tool to overcome these hurdles, enhancing synthetic efficiency and enabling the production of previously intractable peptides.
This guide provides a comprehensive literature review on the efficacy of pseudoproline dipeptides in peptide synthesis. It objectively compares the performance of syntheses with and without these crucial building blocks, supported by experimental data, detailed protocols, and visual workflows to illustrate their strategic implementation.
Unlocking "Difficult" Sequences: The Impact of Pseudoproline Dipeptides on Peptide Purity and Yield
The incorporation of pseudoproline dipeptides into a peptide sequence during SPPS has been shown to dramatically improve the purity and overall yield of the final product, especially for aggregation-prone sequences. These dipeptides, derived from serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2][3] This disruption enhances the solvation of the peptide chain, making the N-terminus more accessible for subsequent coupling reactions.[1]
One of the most striking examples of the power of pseudoproline dipeptides is in the synthesis of human Amylin (hAmylin), a 37-residue peptide notorious for its tendency to aggregate.[1] Standard Fmoc-SPPS of hAmylin and its fragments often yields only trace amounts of the desired product. However, the strategic incorporation of pseudoproline dipeptides can lead to the successful synthesis of hAmylin with high purity.[1][4]
A study on the synthesis of the Ac-hAmylin8-37 fragment provides a clear quantitative comparison. Three different synthetic strategies were employed:
-
Strategy 1: Double coupling of all β-branched amino acid residues and the residues immediately following them.
-
Strategy 2: Double coupling of all amino acid residues.
-
Strategy 3: Substitution of the dipeptides A8T, S19S, and L27S with their corresponding pseudoproline dipeptides.
The results were unequivocal. Strategies 1 and 2 failed to produce the target peptide in any significant purity, resulting in a complex mixture of truncated sequences. In stark contrast, Strategy 3, utilizing pseudoproline dipeptides, yielded the desired peptide with a purity of greater than 90% , as confirmed by HPLC analysis.
This dramatic improvement is not limited to hAmylin. The use of pseudoproline dipeptides has been instrumental in the successful synthesis of other "difficult" peptides, including a 54-amino-acid fragment of the membrane protein caveolin-1 (B1176169) and the 68-amino-acid chemokine RANTES.[1]
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-hAmylin8-37 | Standard Fmoc-SPPS (Double Coupling) | Not reported (Failed to produce target peptide) | Not reported | Novabiochem® |
| Ac-hAmylin8-37 | With Pseudoproline Dipeptides | > 90 | Not reported | Novabiochem® |
| Model "Difficult" Peptide 1 | Standard Fmoc-SPPS | Very Poor (Multiple deletion products) | Not reported | [5] |
| Model "Difficult" Peptide 1 | With Pseudoproline Dipeptide | Excellent | Not reported | [5] |
| hGH-derived Peptide | Standard Fmoc-SPPS | Not purifiable | Not reported | [6] |
| hGH-derived Peptide | With Pseudoproline Monomer | 42 | Not reported | [6] |
Table 1: Comparison of Peptide Synthesis Purity and Yield with and without Pseudoproline Dipeptides. This table summarizes the impact of pseudoproline dipeptides on the synthesis of challenging peptide sequences.
Experimental Protocols: A Practical Guide to Implementation
The integration of pseudoproline dipeptides into a standard Fmoc-SPPS workflow is a straightforward process.[1] They are introduced as dipeptide building blocks using standard coupling methods. The oxazolidine (B1195125) or thiazolidine (B150603) ring of the pseudoproline is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin, regenerating the native serine, threonine, or cysteine residue.[1][7]
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the fundamental steps of manual Fmoc-SPPS.
1. Resin Swelling and Preparation:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least one hour.
-
Wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x), followed by a final wash with DMF (3x).[6]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 1 minute, drain, and then for an additional 7-20 minutes to ensure complete removal of the Fmoc protecting group.[6][8]
-
Wash the resin thoroughly with DMF to remove residual piperidine.[8]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (or pseudoproline dipeptide), a coupling reagent (e.g., HATU, HBTU), and a base (e.g., DIEA, NMM) in DMF.[6]
-
Pre-activate the amino acid solution for a few minutes.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours at room temperature.[9]
-
Monitor the coupling reaction for completion using a colorimetric test such as the Kaiser test.[8]
4. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIEA or pyridine) in DMF.
5. Repeat Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), and 3,6-Dioxa-1,8-Octanedithiol) to remove the side-chain protecting groups and cleave the peptide from the resin. The pseudoproline ring is also cleaved during this step.[10]
-
The cleavage reaction is typically carried out for 1-3 hours at room temperature.[6]
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Specific Protocol for the Synthesis of Human Amylin (1-37) using Pseudoproline Dipeptides
This protocol is adapted from published methods for the synthesis of the challenging hAmylin peptide.[10][11]
-
Resin: Fmoc-PAL-PEG-PS resin is used to generate the C-terminal amide.[10]
-
Pseudoproline Dipeptide Incorporation: Pseudoproline dipeptides are strategically incorporated at positions that are prone to aggregation, such as Ala9-Thr10, Ser19-Ser20, and Leu27-Ser28.[10]
-
Coupling:
-
Standard coupling reagents like HBTU or HATU are used.
-
Double coupling is recommended for the first amino acid attached to the resin, β-branched amino acids (Val, Ile, Thr), Arginine, and all pseudoproline dipeptides to ensure complete reaction.[10]
-
-
Cleavage: A TFA-based cleavage cocktail containing scavengers is used to cleave the peptide from the resin and remove all protecting groups, including the pseudoproline moiety.[10]
-
Oxidation: The disulfide bond between Cys2 and Cys7 is formed post-cleavage and purification via oxidation, for example, using dimethyl sulfoxide (B87167) (DMSO).[10]
Visualizing the Workflow: SPPS with Pseudoproline Dipeptides
The following diagram illustrates the key steps in solid-phase peptide synthesis and highlights the strategic point of intervention where a pseudoproline dipeptide is introduced to mitigate aggregation.
Figure 1: SPPS workflow with pseudoproline intervention.
Conclusion
The use of pseudoproline dipeptides represents a significant advancement in the field of peptide synthesis. By effectively disrupting peptide chain aggregation, these specialized building blocks lead to remarkable improvements in the yield and purity of synthetic peptides, particularly those with "difficult" sequences. The ease of their incorporation into standard SPPS protocols makes them an invaluable tool for researchers and professionals in drug discovery and development. The experimental evidence, especially in the synthesis of challenging peptides like hAmylin, strongly supports the routine consideration of pseudoproline dipeptides as a key strategy to enhance the success rate and efficiency of solid-phase peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amylin Proprotein Processing Generates Progressively More Amyloidogenic Peptides that Initially Sample the Helical State - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. While the pure compound is not classified as hazardous under OSHA criteria, its primary application in solid-phase peptide synthesis (SPPS) necessitates careful handling of waste streams, which are typically hazardous.
I. Understanding the Waste Context
This compound is a pseudoproline dipeptide commonly used in SPPS to improve peptide assembly.[1][2] The critical step for disposal considerations is the cleavage of the synthesized peptide from the solid support resin. This process almost invariably uses a cleavage cocktail containing a high concentration of Trifluoroacetic acid (TFA), a strong and corrosive acid.
Therefore, the primary waste generated is not the pure dipeptide but a hazardous mixture containing:
-
Cleaved and deprotected peptide fragments.
-
Residual this compound and its byproducts.
-
Trifluoroacetic acid (TFA).
-
Other scavengers and solvents used in the cleavage cocktail (e.g., triisopropylsilane (B1312306), water, dichloromethane).
This entire waste stream must be treated as hazardous chemical waste.
II. Safety First: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, especially post-cleavage waste, ensure the following PPE is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or similar |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Additional (if splash risk) | Face shield and chemical-resistant apron |
III. Disposal Procedures
The disposal protocol is divided into two scenarios: disposal of the unused, pure compound and disposal of the far more common SPPS cleavage waste.
A. Disposal of Unused this compound (Solid)
While not classified as hazardous, it is best practice to dispose of unused solid this compound as chemical waste to prevent it from entering general waste streams.
-
Containerization: Place the solid waste in a clearly labeled, sealed container.
-
Labeling: The label should include the full chemical name: "this compound".
-
Collection: Follow your institution's procedures for the collection of non-hazardous chemical waste. Do not dispose of it in regular trash bins.[3][4]
B. Disposal of SPPS Cleavage Waste (Hazardous)
This is the most critical procedure and must be followed diligently.
-
Designated Waste Container:
-
Use a designated, leak-proof hazardous waste container made of a material compatible with corrosive acids, such as high-density polyethylene (B3416737) (HDPE).[5]
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully collect all liquid waste from the peptide cleavage and resin washing steps directly into the designated hazardous waste container.
-
This includes the TFA cleavage cocktail, subsequent solvent washes, and any contaminated disposable materials like pipette tips.
-
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste".
-
List all components of the waste stream, including "Trifluoroacetic Acid," and other solvents and scavengers used.
-
Indicate the hazards, primarily "Corrosive" and potentially "Toxic" depending on the other components.[5]
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Crucially, segregate this acidic waste from incompatible materials, especially bases, oxidizing agents, and metals, to prevent violent chemical reactions. [6][7]
-
Keep the container closed when not in use.
-
-
Final Disposal:
IV. Experimental Protocol: Standard Peptide Cleavage from Resin
The following is a generalized protocol for peptide cleavage, which generates the hazardous waste discussed above.
-
Resin Preparation: Transfer the peptide-bound resin to a reaction vessel.
-
Cleavage Cocktail Preparation: In a chemical fume hood, prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Collection: Filter the resin and collect the filtrate (containing the cleaved peptide and TFA). Precipitate the peptide with cold diethyl ether.
-
Waste Segregation:
-
The collected TFA/ether filtrate is hazardous liquid waste.
-
The washed resin, now free of peptide, should be considered hazardous solid waste.
-
All contaminated labware (pipette tips, centrifuge tubes) should be disposed of as hazardous solid waste.
-
V. Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and its associated waste.
Caption: Decision tree for disposal of this compound.
Caption: Workflow for SPPS hazardous waste disposal.
References
Essential Safety and Logistics for Handling Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH
For researchers engaged in peptide synthesis and drug development, the proper handling of reagents is paramount to ensure laboratory safety and experimental integrity. This guide provides essential safety protocols, operational procedures, and disposal plans for Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to OSHA criteria, adherence to standard laboratory safety practices is crucial to minimize exposure and prevent contamination.[1][2] The recommended personal protective equipment is outlined below.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles, approved under standards such as ANSI Z87.1 or EN 166.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the chemical. |
| Body Protection | Standard laboratory coat.[2] | Protects clothing and skin from contamination. |
| Respiratory Protection | A dust mask (e.g., N95 or P1 type) may be used if generating dust, though generally not required for normal use.[1][2] | To avoid inhalation of dust particles, especially when handling larger quantities. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for both safety and the success of the synthesis. Further processing of this compound may result in the formation of combustible dusts, so appropriate precautions should be taken.[1]
-
Preparation : Before handling, ensure that the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.[2] Assemble all necessary equipment and reagents.
-
Donning PPE : Put on the required personal protective equipment as specified in the table above.
-
Weighing and Dissolving :
-
Carefully weigh the desired amount of the solid this compound on weighing paper or in a suitable container. Avoid generating dust.[2]
-
For dissolution, it is recommended to first try dissolving the peptide in water. If it does not dissolve, a small amount of a suitable solvent like DMSO can be added.[3]
-
-
Reaction Setup :
-
Transfer the dissolved compound to the reaction vessel.
-
In peptide synthesis, the Fmoc protecting group is typically removed using a mild base, such as piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[4]
-
-
Monitoring and Work-up : Follow the specific reaction protocol, monitoring for completion.
-
Post-Handling :
-
Upon completion of the work, decontaminate the work area.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All materials that have come into contact with this compound should be treated as chemical waste.[2]
-
Solid Waste :
-
Liquid Waste :
-
Contaminated solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
-
Contaminated Materials :
-
Storage and Final Disposal :
Workflow for Handling this compound
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
